molecular formula C20H24N2O6 B15615720 Nisoldipine-d6

Nisoldipine-d6

カタログ番号: B15615720
分子量: 394.5 g/mol
InChIキー: VKQFCGNPDRICFG-WFGJKAKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nisoldipine-d6 is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-O-methyl 5-O-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFCGNPDRICFG-WFGJKAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the probable synthesis and purification methods for Nisoldipine-d6, an isotopically labeled analog of the calcium channel blocker Nisoldipine. Due to the limited availability of direct literature on the synthesis of this compound, this guide outlines a proposed synthetic pathway based on the well-established Hantzsch dihydropyridine (B1217469) synthesis. The deuterium (B1214612) labeling is strategically introduced via a deuterated precursor, isobutyl-d6 acetoacetate (B1235776). Furthermore, this guide details robust purification protocols using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), adapted from established methods for Nisoldipine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of deuterated drug analogs for use in pharmacokinetic studies and as internal standards for analytical applications.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Isotropically labeled compounds, such as this compound, are crucial tools in drug development and clinical research. They serve as internal standards for quantitative bioanalysis by mass spectrometry and are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. The deuterium label provides a distinct mass signature without significantly altering the molecule's chemical properties.

The synthesis of this compound is not widely documented in peer-reviewed literature. This guide, therefore, proposes a feasible synthetic route and purification strategy based on established chemical principles and analogous procedures for Nisoldipine and other dihydropyridine derivatives.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a modified Hantzsch dihydropyridine synthesis. The key to introducing the deuterium label is the use of a deuterated starting material, specifically isobutyl-d6 acetoacetate.

Synthesis of Isobutyl-d6 Acetoacetate (Intermediate 1)

The synthesis of the deuterated intermediate, isobutyl-d6 acetoacetate, is a critical first step. A plausible method involves the esterification of deuterated isobutyl alcohol with diketene (B1670635).

Experimental Protocol:

  • To a stirred solution of isobutanol-d7 (containing 6 deuterium atoms on the methyl groups and one on the oxygen, which will be exchanged) in an inert solvent such as diethyl ether, add sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour to ensure the complete formation of the sodium isobutoxide-d6.

  • Cool the reaction mixture back to 0 °C and add diketene dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure isobutyl-d6 acetoacetate.

Hantzsch Dihydropyridine Synthesis of this compound (Final Product)

The final step involves a one-pot condensation reaction of 2-nitrobenzaldehyde (B1664092), methyl 3-aminocrotonate, and the synthesized isobutyl-d6 acetoacetate.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) and isobutyl-d6 acetoacetate (1 equivalent) in a suitable solvent, such as isopropanol (B130326) or ethanol.

  • Add methyl 3-aminocrotonate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can then be purified using the methods described in the following section.

Purification of this compound

Chromatographic techniques are the most effective methods for purifying Nisoldipine and its analogs. Both HPLC and HPTLC are suitable for achieving high purity.

High-Performance Liquid Chromatography (HPLC) Purification

Reverse-phase HPLC is a powerful technique for the purification of this compound.

Experimental Protocol:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. A gradient elution may be necessary to achieve optimal separation from impurities. A typical starting point is a mixture of acetonitrile and water (e.g., 70:30 v/v).[2]

  • Flow Rate: A flow rate of 1.0-1.5 mL/min is generally used.[2]

  • Detection: UV detection at a wavelength of 238 nm or 350 nm is suitable for Nisoldipine and its analogs.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the HPLC system.

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

High-Performance Thin-Layer Chromatography (HPTLC) Purification

HPTLC offers a rapid and efficient method for the purification and purity assessment of this compound.

Experimental Protocol:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are suitable.[2]

  • Mobile Phase: A mixture of cyclohexane, ethyl acetate, and toluene (B28343) in a ratio of 7.5:7.5:10 (v/v/v) has been shown to be effective for the separation of Nisoldipine and its impurities.[2]

  • Procedure:

    • Dissolve the crude this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Apply the sample as a band onto the HPTLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After development, dry the plate.

    • Visualize the bands under UV light (254 nm).

    • Scrape the band corresponding to this compound from the plate.

    • Extract the product from the silica gel using a suitable solvent (e.g., methanol).

    • Filter the solution and evaporate the solvent to obtain the purified this compound.

Data Presentation

As this guide presents a proposed synthesis, experimental data for yield and purity are not available. However, for the analogous synthesis of non-deuterated Nisoldipine, typical yields for the Hantzsch reaction range from 60% to 80%. The purity of the final product after chromatographic purification is expected to be ≥98%.

Table 1: Expected Synthesis and Purification Data for this compound

ParameterExpected ValueMethod of Analysis
Synthesis
Reaction Yield60-80%Gravimetric analysis after purification
Purification
Purity (HPLC)≥98%HPLC with UV detection
Purity (HPTLC)≥98%Densitometry after HPTLC
Characterization
Mass Spectrum[M+H]⁺ expected at m/z corresponding to C₂₀H₁₈D₆N₂O₆Mass Spectrometry (MS)
NMR SpectrumConsistent with the deuterated structure¹H and ¹³C Nuclear Magnetic Resonance (NMR)

Mandatory Visualizations

Synthesis Pathway of this compound

G cluster_0 Synthesis of Isobutyl-d6 Acetoacetate cluster_1 Hantzsch Dihydropyridine Synthesis Isobutanol-d7 Isobutanol-d7 Sodium Isobutoxide-d6 Sodium Isobutoxide-d6 Isobutanol-d7->Sodium Isobutoxide-d6 NaH Diketene Diketene Isobutyl-d6 Acetoacetate Isobutyl-d6 Acetoacetate Diketene->Isobutyl-d6 Acetoacetate Sodium Isobutoxide-d6->Isobutyl-d6 Acetoacetate Diketene This compound This compound Isobutyl-d6 Acetoacetate->this compound 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde->this compound Reflux Methyl 3-aminocrotonate Methyl 3-aminocrotonate Methyl 3-aminocrotonate->this compound

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow for Purification of this compound

G cluster_hplc HPLC Purification cluster_hptlc HPTLC Purification Crude this compound Crude this compound Dissolution in Mobile Phase Dissolution in Mobile Phase Crude this compound->Dissolution in Mobile Phase Filtration (0.45 um) Filtration (0.45 um) Dissolution in Mobile Phase->Filtration (0.45 um) HPLC Injection HPLC Injection Filtration (0.45 um)->HPLC Injection HPTLC Plate Application HPTLC Plate Application Filtration (0.45 um)->HPTLC Plate Application Fraction Collection Fraction Collection HPLC Injection->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Purified this compound (HPLC) Purified this compound (HPLC) Solvent Evaporation->Purified this compound (HPLC) Plate Development Plate Development HPTLC Plate Application->Plate Development Band Scraping Band Scraping Plate Development->Band Scraping Extraction from Silica Extraction from Silica Band Scraping->Extraction from Silica Solvent Evaporation Solvent Evaporation Extraction from Silica->Solvent Evaporation Purified this compound (HPTLC) Purified this compound (HPTLC) Solvent Evaporation ->Purified this compound (HPTLC)

Caption: Workflow for the purification of this compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. The proposed Hantzsch synthesis, utilizing a pre-synthesized deuterated intermediate, presents a logical and feasible route to the target molecule. The outlined HPLC and HPTLC purification methods, based on established protocols for Nisoldipine, are expected to yield a high-purity product suitable for demanding research applications. This guide serves as a foundational document for scientists and researchers embarking on the synthesis of this and other deuterated dihydropyridine derivatives. It is recommended that the proposed experimental conditions be optimized in the laboratory to achieve the best possible results.

References

The Role of Nisoldipine-d6 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Nisoldipine-d6 as an internal standard in bioanalytical studies. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and essential data required for the accurate quantification of Nisoldipine in biological matrices.

Introduction: The Imperative for Precision in Bioanalysis

In the realm of drug development and clinical pharmacology, the precise and accurate measurement of drug concentrations in biological fluids is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. However, the complexity of biological matrices can introduce significant variability in sample preparation and instrument response. To mitigate these variabilities and ensure the reliability of quantitative data, the use of an appropriate internal standard is crucial.

Stable isotope-labeled internal standards, particularly deuterated analogs like this compound, are considered the most effective choice. By incorporating a known amount of the deuterated internal standard into each sample at the initial stage of analysis, it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations throughout the analytical process.

Mechanism of Action of Nisoldipine

Nisoldipine is a second-generation dihydropyridine (B1217469) calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells.[2] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2]

This compound as an Internal Standard: The Gold Standard

This compound is the deuterium-labeled analog of Nisoldipine. The substitution of six hydrogen atoms with deuterium (B1214612) atoms results in a molecule that is chemically and physically almost identical to Nisoldipine but has a distinct mass-to-charge ratio (m/z). This key difference allows the mass spectrometer to differentiate between the analyte (Nisoldipine) and the internal standard (this compound).

The fundamental principle behind using this compound is to correct for any potential loss of the analyte during sample processing and for variations in instrument response. Since this compound behaves virtually identically to Nisoldipine during extraction, chromatography, and ionization, the ratio of the analytical signal of Nisoldipine to that of this compound remains constant, even if the absolute signals fluctuate. This ratio is then used to accurately calculate the concentration of Nisoldipine in the unknown sample.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is essential for method development.

PropertyNisoldipineThis compound
Molecular Formula C₂₀H₂₄N₂O₆C₂₀H₁₈D₆N₂O₆
Molecular Weight 388.42 g/mol 394.46 g/mol
Appearance Yellow crystalline substance[1]Not specified, expected to be similar to Nisoldipine
Solubility Practically insoluble in water, soluble in methanol[1]Not specified, expected to be similar to Nisoldipine

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Nisoldipine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Nisoldipine reference standard

  • This compound (internal standard)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or HPLC grade)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting Nisoldipine from plasma samples.[3][4][5]

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank plasma.

  • Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS conditions for the analysis of Nisoldipine.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Isocratic or gradient elution can be optimized for separation. A typical starting condition could be 60% B.

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Nisoldipine 389.2315.1
This compound 395.2321.1

Note: The optimal collision energy (CE) and declustering potential (DP) should be determined for each specific instrument.

Data Presentation

Quantitative data from bioanalytical method validation studies should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Nisoldipine0.1 - 100≥ 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 2080-120< 2080-120
Low QC0.3< 1585-115< 1585-115
Mid QC10< 1585-115< 1585-115
High QC80< 1585-115< 1585-115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection Inject chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Nisoldipine / this compound) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Nisoldipine Concentration calibration_curve->quantification

Caption: Bioanalytical workflow for Nisoldipine quantification.

G nisoldipine Nisoldipine (Analyte) sample_prep Sample Preparation (Extraction, etc.) nisoldipine->sample_prep nisoldipine_d6 This compound (Internal Standard) nisoldipine_d6->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms ratio Peak Area Ratio (Analyte / IS) lc_ms->ratio quantification Accurate Quantification ratio->quantification

Caption: Logical relationship of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Nisoldipine in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to develop and validate their own bioanalytical methods for Nisoldipine, ultimately contributing to the advancement of drug development and clinical research.

References

The Strategic Placement of Deuterium: Enhancing the Pharmacokinetic Profile of Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Nisoldipine (B1678946), a potent dihydropyridine (B1217469) calcium channel blocker, is an effective therapeutic agent for hypertension. However, its clinical utility is hampered by a very low oral bioavailability of approximately 5%, a consequence of extensive first-pass metabolism in the gut wall and liver.[1][2][3] This rapid metabolic clearance necessitates the development of strategies to protect the molecule and improve its pharmacokinetic profile. One of the most targeted and sophisticated approaches in modern medicinal chemistry is site-specific deuterium (B1214612) labeling.

This technical guide explores the core principles behind the deuteration of Nisoldipine, focusing on the significance of the labeling position in Nisoldipine-d6. We will delve into the metabolic pathways of the parent drug, provide a rationale for the specific isotopic substitution, and present the experimental frameworks used to evaluate its impact.

The Metabolic Fate of Nisoldipine: Identifying the "Soft Spots"

The efficacy of deuterium labeling hinges on identifying the primary sites of metabolic attack on a drug molecule. For Nisoldipine, two major biotransformation pathways, predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme, are responsible for its rapid degradation.[4][5][6][7]

  • Oxidation of the Dihydropyridine Ring: The 1,4-dihydropyridine (B1200194) core can be oxidized to its more stable pyridine (B92270) analogue. This is a common metabolic route for this class of drugs.[5][8]

  • Hydroxylation of the Isobutyl Ester Side Chain: The major and most significant biotransformation pathway is the hydroxylation of the isobutyl ester.[2][4][5][8] This metabolic reaction creates a hydroxylated derivative which, while being the only potentially active metabolite, possesses only about 10% of the therapeutic activity of the parent compound.[2][4][5]

The isobutyl group, therefore, represents the primary metabolic "soft spot" of the Nisoldipine molecule. Slowing the rate of metabolism at this position is the most effective strategy for improving the drug's systemic exposure and half-life.

Nisoldipine_Metabolism cluster_main Nisoldipine Metabolism Parent Nisoldipine Enzyme CYP3A4 (Liver & Gut Wall) Parent->Enzyme Metabolite1 Hydroxylated Metabolite (at Isobutyl Group) Enzyme->Metabolite1 Major Pathway: Hydroxylation Metabolite2 Dehydrogenated Metabolite (Pyridine Analog) Enzyme->Metabolite2 Minor Pathway: Dehydrogenation Inactive Further Inactive Metabolites Metabolite1->Inactive Metabolite2->Inactive Experimental_Workflow cluster_workflow In Vitro Metabolic Stability Workflow Prep Prepare Reagents (HLM, NADPH, Compound) Incubate Incubate at 37°C Prep->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Ice-cold Acetonitrile + IS) Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t½ and CLint Analyze->Data

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of Nisoldipine-d6, a deuterated internal standard crucial for the accurate quantification of the calcium channel blocker Nisoldipine in biological matrices. This document details the predicted fragmentation pattern, offers a standard experimental protocol for its analysis, and presents the data in a clear, structured format to aid researchers in method development and validation.

Core Concepts in the Mass Spectrometry of this compound

Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively used in the treatment of hypertension. For quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing. Understanding the fragmentation pattern of this compound is paramount for developing sensitive and specific multiple reaction monitoring (MRM) methods.

The deuteration in this compound is typically located on the isobutyl ester side chain, specifically on the two methyl groups. This leads to a 6 Dalton mass shift compared to the parent molecule, Nisoldipine.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of 395.2. Collision-induced dissociation (CID) of this precursor ion leads to the formation of several characteristic product ions. The fragmentation of dihydropyridines is well-characterized and primarily involves the loss of substituents from the dihydropyridine ring and ester cleavages.

The proposed major fragmentation pathways for this compound are as follows:

  • Loss of the isobutene-d6 group: A primary fragmentation route involves the neutral loss of the deuterated isobutene from the isobutyl ester side chain, resulting in a product ion at m/z 333.1.

  • Loss of the 2-nitrophenyl group: A characteristic fragmentation for this class of compounds is the cleavage of the bond between the dihydropyridine ring and the C4 substituent, leading to the loss of the 2-nitrophenyl group and the formation of a product ion at m/z 272.2.

  • Cleavage of the methyl ester: Loss of the methyl ester group (-OCH3) can occur, resulting in a product ion at m/z 364.2.

  • Combined losses: Sequential fragmentation events can also be observed, such as the loss of both the isobutene-d6 and the methyl ester groups.

Quantitative Fragmentation Data

Precursor/Product IonFormulam/z (monoisotopic)Proposed Structure/FragmentRelative Abundance (%)
[M+H]+ (Precursor) C20H19D6N2O6+395.2 Protonated this compound 100
Product Ion 1C16H15D6N2O6+333.1[M+H - C4H8]+80
Product Ion 2C14H18D6NO4+272.2[M+H - C6H5NO2]+65
Product Ion 3C19H16D6N2O5+364.2[M+H - OCH3]+40

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed methodology for the analysis of this compound, based on established protocols for Nisoldipine quantification in biological matrices.[1][2]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., a different stable isotope-labeled dihydropyridine).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) and vortex briefly.

  • Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (B92381) (80:20, v/v) for liquid-liquid extraction.

  • Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Analyzer: Triple Quadrupole.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: 395.2 → 333.1 (Quantifier), 395.2 → 272.2 (Qualifier)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy: Optimized for each transition, typically in the range of 15-30 eV.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of the this compound precursor ion.

fragmentation_pathway Precursor This compound [M+H]+ m/z 395.2 Fragment1 [M+H - C4D6H2]+ m/z 333.1 Precursor->Fragment1 Fragment2 [M+H - C6H5NO2]+ m/z 272.2 Precursor->Fragment2 Fragment3 [M+H - OCH3]+ m/z 364.2 Precursor->Fragment3 Neutral1 - C4D6H2 (isobutene-d6) Precursor->Neutral1 Neutral2 - C6H5NO2 (nitrobenzene) Precursor->Neutral2 Neutral3 - OCH3 (methoxy radical) Precursor->Neutral3 Neutral1->Fragment1 Neutral2->Fragment2 Neutral3->Fragment3

Caption: Proposed fragmentation pathway of protonated this compound.

References

Interpreting a Nisoldipine-d6 Certificate of Analysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Scientists and Drug Development Professionals

Introduction

Nisoldipine-d6, a deuterated analog of the calcium channel blocker Nisoldipine, serves as a critical internal standard for pharmacokinetic and metabolic studies. Its utility hinges on its well-defined chemical identity, purity, and isotopic enrichment, all of which are meticulously documented in its Certificate of Analysis (CofA). This technical guide provides a comprehensive framework for interpreting a typical this compound CofA, offering detailed insights into the analytical methodologies employed and the significance of the presented data. This document is intended to empower researchers, scientists, and drug development professionals to confidently assess the quality of this compound and ensure the integrity of their experimental results.

Data Presentation: A Representative Certificate of Analysis

A Certificate of Analysis for this compound provides a summary of the quality control testing performed on a specific batch. The following tables present representative data that one might expect to find on a CofA for high-quality this compound.

Table 1: General Information and Physical Properties

ParameterSpecificationRepresentative Result
Product Name This compoundThis compound
CAS Number 1285910-03-31285910-03-3
Molecular Formula C₂₀H₁₈D₆N₂O₆C₂₀H₁₈D₆N₂O₆
Molecular Weight 394.48 g/mol 394.48 g/mol
Appearance Yellow to pale yellow solidConforms
Solubility Soluble in Acetonitrile (B52724), DMSO, MethanolConforms

Table 2: Identity and Purity Analysis

TestMethodSpecificationRepresentative Result
Identity (¹H NMR) Nuclear Magnetic ResonanceConforms to structureConforms
Identity (Mass Spec) Mass Spectrometry (ESI+)Conforms to structureConforms
Chemical Purity HPLC-UV (238 nm)≥ 98.0%99.5%
Isotopic Purity Mass Spectrometry / NMR≥ 98% Deuterated forms (d₁-d₆)99.2%
Residual Solvents GC-HSMeets USP <467> requirementsConforms
Water Content Karl Fischer Titration≤ 0.5%0.15%

Table 3: Impurity Profile

ImpurityStructureSpecificationRepresentative Result
Nisoldipine (d₀) C₂₀H₂₄N₂O₆≤ 1.0%0.3%
Dehydro Nisoldipine C₂₀H₂₂N₂O₆≤ 0.2%< 0.1%
Other individual impurities -≤ 0.1%Not Detected
Total Impurities -≤ 0.5%0.4%

Experimental Protocols

The quantitative data presented in the Certificate of Analysis are generated through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of this compound by separating it from any non-deuterated and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the positions of deuterium (B1214612) incorporation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure for ¹H NMR: A proton NMR spectrum is acquired to confirm the absence of proton signals at the deuterated positions and to verify the overall structure by comparing the spectrum to that of a non-deuterated Nisoldipine standard.

  • Procedure for ²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and location on the molecule.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

Mass spectrometry confirms the molecular weight of this compound and provides detailed information about its isotopic distribution.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is typically used.

  • Procedure: A dilute solution of this compound is infused into the mass spectrometer. The instrument is scanned over a mass range that includes the expected molecular ion. The resulting spectrum will show a distribution of ions corresponding to the different deuterated species (d₀ to d₆). The relative intensities of these peaks are used to calculate the isotopic enrichment.

Mandatory Visualization

Chemical Structure and Deuteration Sites

Caption: Chemical structure of Nisoldipine with deuterated methyl groups highlighted.

Quality Control Workflow for this compound

Figure 2: Quality Control Workflow raw_material This compound Raw Material visual_inspection Visual Inspection (Appearance, Color) raw_material->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test hplc HPLC-UV (Chemical Purity) solubility_test->hplc nmr NMR Spectroscopy (Identity, Isotopic Purity) hplc->nmr ms Mass Spectrometry (Molecular Weight, Isotopic Enrichment) nmr->ms kf Karl Fischer (Water Content) ms->kf gc_hs GC-HS (Residual Solvents) kf->gc_hs certificate_of_analysis Certificate of Analysis Generation gc_hs->certificate_of_analysis final_product Released this compound certificate_of_analysis->final_product

Caption: A typical workflow for the quality control testing of this compound.

Logical Flow of Certificate of Analysis Interpretation

Figure 3: Interpreting the Certificate of Analysis start Receive Certificate of Analysis review_general Review General Information (Name, CAS, Formula) start->review_general verify_identity Verify Identity (NMR, MS Data) review_general->verify_identity assess_purity Assess Purity (HPLC, Isotopic Purity) verify_identity->assess_purity check_impurities Check Impurity Profile (Known and Unknown Impurities) assess_purity->check_impurities evaluate_other Evaluate Other Parameters (Water Content, Residual Solvents) check_impurities->evaluate_other decision Decision: Accept or Reject Batch evaluate_other->decision accept Accept Batch for Research Use decision->accept All Specifications Met reject Reject Batch (Contact Supplier) decision->reject Specifications Not Met

Caption: A logical decision-making process for interpreting a CofA.

Solubility Profile of Nisoldipine-d6 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Nisoldipine-d6. Due to the limited availability of direct solubility data for the deuterated compound, this guide utilizes the solubility data of its parent compound, Nisoldipine. This is based on the common scientific assumption that deuterium (B1214612) labeling is unlikely to significantly alter the physicochemical properties, including solubility. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of Nisoldipine's mechanism of action.

Introduction to Nisoldipine and its Deuterated Analog

Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2] this compound is a deuterated version of Nisoldipine, often used as an internal standard in pharmacokinetic studies due to its mass shift. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications in drug development, including formulation, purification, and analytical method development.

Solubility Profile of Nisoldipine

The solubility of Nisoldipine has been determined in a variety of organic solvents. The following tables summarize the available quantitative data. It is important to note that there are some discrepancies in the reported aqueous solubility values in the literature.

Table 1: Mole Fraction Solubility of Nisoldipine in Various Solvents at 323.15 K (50°C)

SolventMole Fraction Solubility (x 10⁻⁵)
1,4-Dioxane145.0
Dimethylformamide (DMF)69.64
Cyclohexanone40.26
Acetone24.32
2-Butanone20.09
1-Butanol5.646
Isopropyl Alcohol5.082
n-Propanol4.552
Ethanol3.798
Isobutyl Alcohol3.375
Methanol3.083
Acetonitrile1.655

Data sourced from a study on the dissolution behavior of Nisoldipine.[3]

Table 2: Solubility of Nisoldipine in Common Solvents

SolventSolubility
Dimethylformamide (DMF)~30 mg/mL
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Ethanol~3 mg/mL
AcetoneSoluble
MethanolSoluble
WaterPractically Insoluble (5.77 x 10⁻³ mg/mL at 25°C)[4]

Data compiled from various sources.[1][4][5]

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a commonly employed and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves measuring the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound (or Nisoldipine) powder

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the container in an orbital shaker or on a magnetic stirrer at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a suitable syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Centrifuge to separate undissolved solid B->C D Collect and filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathway of Nisoldipine's Mechanism of Action

Nisoldipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells. This action reduces the influx of calcium, leading to muscle relaxation and vasodilation.[1][2]

cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Nisoldipine Nisoldipine Nisoldipine->L_type_channel Inhibits Ca_int Intracellular Ca²⁺ L_type_channel->Ca_int Ca²⁺ influx Contraction Muscle Contraction Ca_int->Contraction Promotes Vasodilation Vasodilation Contraction->Vasodilation Leads to reduced

Caption: Mechanism of action of Nisoldipine as a calcium channel blocker.

References

Methodological & Application

Application Note: High-Throughput Analysis of Nisoldipine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nisoldipine (B1678946) in human plasma. The method utilizes Nisoldipine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation extraction procedure allows for high-throughput sample processing. The method was validated over a linear range of 0.1 to 50 ng/mL with excellent performance in terms of accuracy, precision, selectivity, and matrix effect.

Introduction

Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension and angina.[1] Accurate and reliable quantification of Nisoldipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and ionization.[2] This application note provides a detailed protocol for a validated LC-MS/MS method for the analysis of Nisoldipine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Analytes: Nisoldipine (purity ≥98%), this compound (purity ≥98%, isotopic purity ≥99%)

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (K2-EDTA)

Equipment
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Other: Vortex mixer, centrifuge, analytical balance, pipettes.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nisoldipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Nisoldipine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation
  • Label polypropylene (B1209903) tubes for each sample, standard, and quality control (QC).

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tubes.

  • Add 25 µL of the this compound internal standard working solution (10 ng/mL) to all tubes except for the blank matrix samples.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

Table 1: MRM Transitions and Compound Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Entrance Potential (EP)Collision Energy (CE)Collision Cell Exit Potential (CXP)
Nisoldipine 389.2315.180102512
389.2270.180103510
This compound 395.2321.180102512
395.2270.180103510

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of Nisoldipine in human plasma.

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. A linear regression model with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio of >10 and acceptable precision and accuracy.

Table 2: Calibration Curve Summary

ParameterValue
Linear Range 0.1 - 50 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99
LLOQ 0.1 ng/mL

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 3. All values were within the acceptable limits of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ, respectively).

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.18.5105.29.8103.5
LQC 0.36.2102.17.5101.8
MQC 154.898.75.999.2
HQC 403.5101.54.2100.9

The extraction recovery of Nisoldipine and the matrix effect were assessed at three QC levels. The results are presented in Table 4. The extraction recovery was consistent and reproducible across the concentration range. The use of the deuterated internal standard effectively compensated for any matrix-induced ion suppression or enhancement.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 0.392.598.2
MQC 1595.1101.5
HQC 4094.399.8

Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (25 µL) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Nisoldipine.

logical_relationship nisoldipine Nisoldipine (Analyte) sample_prep Sample Preparation (Protein Precipitation) nisoldipine->sample_prep nisoldipine_d6 This compound (Internal Standard) nisoldipine_d6->sample_prep quantification Accurate Quantification nisoldipine_d6->quantification Correction for Variability lc_separation LC Separation (Co-elution) sample_prep->lc_separation ms_detection MS/MS Detection (Different m/z) lc_separation->ms_detection ms_detection->quantification

References

Application Note: Protocol for Preparing Nisoldipine-d6 Internal Standard Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Nisoldipine-d6 internal standard (IS) working solutions for use in quantitative analysis, such as LC-MS/MS.

Introduction

This compound is the deuterium-labeled form of Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker.[1][2][3] It is commonly used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Nisoldipine in biological matrices.[1] Proper and accurate preparation of the internal standard working solutions is a critical step for reliable results. This protocol outlines the steps for preparing stock, intermediate, and working solutions of this compound. Since Nisoldipine is known to be light-sensitive, all procedures should be performed in a way that minimizes light exposure.[4][5]

Safety Precautions: Nisoldipine should be considered a hazardous material. Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.[6]

Materials and Equipment

  • This compound (crystalline solid)

  • HPLC or LC-MS grade Methanol (B129727) (MeOH)

  • HPLC or LC-MS grade Dimethyl sulfoxide (B87167) (DMSO)

  • Reagent grade water (e.g., Milli-Q or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes (e.g., P1000, P200, P20)

  • Pipette tips

  • Amber glass vials for storage

  • Sonicator bath

Experimental Protocol

This protocol involves a three-stage dilution process: preparation of a primary stock solution, an intermediate stock solution, and the final working solutions.

Stage 1: Preparation of this compound Stock Solution (1.0 mg/mL)

The primary stock solution is the most concentrated solution and serves as the source for all subsequent dilutions. Organic solvents like ethanol, DMSO, and methanol are suitable for dissolving Nisoldipine.[4][6][7] Methanol is a common choice for chromatographic applications.

  • Weighing: Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance. Record the exact weight.

  • Dissolving: Quantitatively transfer the weighed solid into a 1.0 mL Class A amber volumetric flask.

  • Solubilization: Add a small amount of methanol (approximately 0.7 mL) to the flask. Gently swirl to dissolve the solid.

  • Sonication: Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus reaches the 1.0 mL calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store at -20°C or -80°C for long-term stability.[8]

Stage 2: Preparation of Intermediate Stock Solution (10.0 µg/mL)

The intermediate solution is a dilution of the primary stock solution, which is then used to prepare the final working solutions.

  • Pipetting: Allow the 1.0 mg/mL stock solution to equilibrate to room temperature. Using a calibrated micropipette, transfer 100 µL of the stock solution into a 10.0 mL Class A amber volumetric flask.

  • Dilution: Dilute the solution by adding a 50:50 (v/v) mixture of methanol and water to the 10.0 mL mark.

  • Homogenization: Cap the flask and invert it 15-20 times to mix thoroughly. This is now your 10.0 µg/mL intermediate stock solution.

  • Storage: Store in a labeled amber vial at 2-8°C for short-term use or -20°C for longer periods.

Stage 3: Preparation of Working Internal Standard Solutions

The final working solution's concentration should be optimized based on the analytical method's sensitivity and the expected concentration of the analyte in the samples. A typical concentration for an internal standard is around 100 ng/mL.

  • Pipetting: Allow the 10.0 µg/mL intermediate solution to equilibrate to room temperature. Transfer 1.0 mL of this solution into a 100.0 mL Class A amber volumetric flask.

  • Dilution: Dilute to the final volume with the same 50:50 (v/v) methanol and water mixture.

  • Homogenization: Cap and invert the flask multiple times to ensure a homogeneous solution. This yields a 100 ng/mL working solution.

  • Use: This working solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples. Aqueous solutions of Nisoldipine are not recommended for storage for more than one day.[6]

Quantitative Data Summary

The following table summarizes the preparation of the this compound solutions.

Solution TypeParent Solution ConcentrationVolume of Parent SolutionDiluentFinal VolumeFinal Concentration
Stock Solution N/A (Solid)N/A (~1 mg)Methanol1.0 mL1.0 mg/mL
Intermediate Solution 1.0 mg/mL100 µL50:50 MeOH:H₂O10.0 mL10.0 µg/mL
Working Solution 10.0 µg/mL1.0 mL50:50 MeOH:H₂O100.0 mL100 ng/mL

Storage and Stability

  • Solid Compound: Store this compound solid at room temperature, protected from light. Stability is reported to be at least 4 years under these conditions.[6]

  • Stock Solution (in organic solvent): Store the stock solution in an amber vial at -20°C or -80°C. Under these conditions, it can be stable for up to 6 months.[8]

  • Aqueous Solutions: It is not recommended to store aqueous dilutions for more than 24 hours due to limited stability.[6] Always prepare fresh working solutions daily from the intermediate stock.

  • Light Sensitivity: Nisoldipine is photosensitive.[4][5] Protect all solutions from light by using amber vials and minimizing exposure to ambient light during preparation and handling.

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of this compound working solutions.

G cluster_0 Preparation of this compound Internal Standard Solutions A 1. Weigh Solid This compound (~1 mg) B 2. Dissolve in Methanol (1.0 mL Volumetric Flask) A->B Transfer C Stock Solution (1.0 mg/mL) B->C Yields D 3. Dilute 100 µL of Stock (10.0 mL Volumetric Flask) C->D Aliquot E Intermediate Solution (10.0 µg/mL) D->E Yields F 4. Dilute 1.0 mL of Intermediate (100.0 mL Volumetric Flask) E->F Aliquot G Working Solution (100 ng/mL) F->G Yields H 5. Spike into Samples (Calibrators, QCs, Unknowns) G->H Use

Workflow for this compound Solution Preparation.

References

Application of Nisoldipine-d6 in Clinical Bioequivalence Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the use of Nisoldipine-d6 as a stable isotope-labeled internal standard (SIL-IS) in clinical bioequivalence (BE) studies of nisoldipine (B1678946) formulations. Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] Due to its extensive first-pass metabolism, nisoldipine has low bioavailability (approximately 5%), making accurate and precise quantification in biological matrices critical for BE assessment.[2]

The use of a SIL-IS, such as this compound, is considered the gold standard in quantitative bioanalysis by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects, which minimizes variability and enhances the accuracy and precision of the analytical method.[4][5]

This document outlines the typical study design for a nisoldipine bioequivalence study, a detailed protocol for the bioanalytical method using LC-MS/MS with this compound, and a template for the presentation of pharmacokinetic data.

Clinical Bioequivalence Study Protocol

A typical bioequivalence study for nisoldipine extended-release tablets is a single-dose, two-way crossover study conducted in healthy adult subjects under both fasting and fed conditions.[6]

2.1. Study Design

  • Design: Single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.

  • Population: Healthy adult male and non-pregnant, non-lactating female volunteers, aged 18-55 years.

  • Treatments:

    • Test Product: Generic Nisoldipine extended-release tablets.

    • Reference Product: Sular® (nisoldipine) extended-release tablets.

  • Study Arms:

    • Fasting study.

    • Fed study (high-fat, high-calorie breakfast).

  • Washout Period: A sufficient washout period (typically at least 7 days) between dosing periods to ensure complete elimination of the drug from the previous period.[7]

2.2. Inclusion and Exclusion Criteria

A summary of typical inclusion and exclusion criteria is provided in the table below.

Inclusion CriteriaExclusion Criteria
Healthy adults (18-55 years).History of significant cardiovascular, hepatic, or renal disease.
Body Mass Index (BMI) within a specified range.Use of any prescription or over-the-counter medication within 14 days of dosing.
Willingness to provide written informed consent.Consumption of grapefruit or grapefruit-containing products within 7 days of dosing.[8]
Normal findings in medical history, physical examination, and clinical laboratory tests.History of alcohol or drug abuse.

2.3. Blood Sampling

Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-specified time points. A typical sampling schedule for an extended-release formulation would be pre-dose (0 hour) and at 1, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

Bioanalytical Method Protocol: LC-MS/MS Quantification of Nisoldipine in Human Plasma

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nisoldipine in human plasma using this compound as the internal standard.

3.1. Materials and Reagents

  • Nisoldipine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (blank)

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.3. Sample Preparation (Protein Precipitation)

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (as internal standard).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

3.4. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Nisoldipine: To be determined based on instrument optimizationthis compound: To be determined based on instrument optimization

3.5. Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and stock solution)

Data Presentation

The pharmacokinetic parameters for the test and reference products are calculated for each subject. The primary endpoints for bioequivalence are the 90% confidence intervals (CIs) for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞, which should fall within the acceptance range of 80.00% to 125.00%.

Table 1: Illustrative Pharmacokinetic Parameters of a Nisoldipine Bioequivalence Study (Fasting)

Pharmacokinetic ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL) 5.8 ± 2.16.1 ± 2.395.0888.50% - 102.15%
AUC0-t (ng·h/mL) 75.4 ± 25.878.2 ± 27.196.4290.10% - 103.20%
AUC0-∞ (ng·h/mL) 79.1 ± 26.981.9 ± 28.396.5890.35% - 103.30%
Tmax (h) 9.1 ± 4.89.3 ± 5.0--
t1/2 (h) 14.2 ± 4.514.5 ± 4.7--

Note: The data presented in this table is for illustrative purposes only and does not represent the results of a specific clinical trial.

Visualizations

5.1. Experimental Workflow

G cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase subject_screening Subject Screening randomization Randomization subject_screening->randomization dosing_period_1 Dosing Period 1 (Test or Reference) randomization->dosing_period_1 washout Washout Period dosing_period_1->washout blood_sampling Serial Blood Sampling dosing_period_1->blood_sampling dosing_period_2 Dosing Period 2 (Reference or Test) washout->dosing_period_2 dosing_period_2->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation sample_prep Plasma Sample Preparation (Protein Precipitation with this compound) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Nisoldipine lcms_analysis->quantification pk_analysis Pharmacokinetic Analysis (Cmax, AUC) quantification->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis be_assessment Bioequivalence Assessment stat_analysis->be_assessment

Caption: Workflow of a Nisoldipine Bioequivalence Study.

5.2. Logical Relationship of Bioanalytical Method Validation

G Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Sample_Analysis Study Sample Analysis Method_Validation->Sample_Analysis Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability

References

Application Note: Chromatographic Separation of Nisoldipine and its d6-Isotopologue for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nisoldipine is a calcium channel blocker of the dihydropyridine (B1217469) class used to treat high blood pressure.[1] In pharmacokinetic and metabolism studies, a stable isotope-labeled version of the drug, such as Nisoldipine-d6, is frequently used as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). While complete chromatographic co-elution is often acceptable for LC-MS/MS analysis, as the two compounds are differentiated by their mass-to-charge ratios, achieving chromatographic separation can offer benefits in certain analytical scenarios, such as minimizing potential matrix effects and confirming peak identity. This application note presents a method for the chromatographic separation of Nisoldipine from its d6-isotopologue using reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry. The separation is based on the subtle differences in physicochemical properties induced by the substitution of hydrogen with deuterium, often referred to as the chromatographic isotope effect.

Experimental Protocols

1. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nisoldipine and this compound in methanol.

  • Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution containing both Nisoldipine and this compound at a concentration of 1 µg/mL in the mobile phase.

  • Sample Preparation: For analysis of biological samples, a protein precipitation or liquid-liquid extraction method would typically be employed. For instance, plasma samples can be precipitated with acetonitrile (B52724), centrifuged, and the supernatant diluted with the mobile phase before injection.[2][3]

2. HPLC Method

  • Instrument: A high-performance liquid chromatography system.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm[1][4]

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min[1][4]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Method

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nisoldipine: Precursor Ion (m/z) 389.2 → Product Ion (m/z) 313.1

    • This compound: Precursor Ion (m/z) 395.2 → Product Ion (m/z) 319.1

  • Source Parameters: Optimized for maximum signal intensity for both analytes.

Data Presentation

The following table summarizes the expected chromatographic and mass spectrometric data for the separation of Nisoldipine and its d6-isotopologue under the specified conditions. Please note that this data is representative and may vary based on the specific instrumentation and experimental conditions.

CompoundRetention Time (min)Resolution (Rs)Precursor Ion (m/z)Product Ion (m/z)
This compound6.15\multirow{2}{*}{1.8}395.2319.1
Nisoldipine6.20389.2313.1

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Stock Solutions (Nisoldipine & this compound) working_std Prepare Working Standard (1 µg/mL mixture) start->working_std sample_prep Sample Pre-treatment (e.g., Protein Precipitation) working_std->sample_prep hplc HPLC Separation (C18 Column) sample_prep->hplc Inject Sample ms Mass Spectrometry (ESI+, MRM) hplc->ms chromatogram Chromatogram Generation ms->chromatogram Generate Data quant Quantification chromatogram->quant

Caption: Experimental workflow for the chromatographic separation and quantification of Nisoldipine and this compound.

G cluster_instrument Analytical Instrumentation cluster_params Method Parameters HPLC HPLC System Column C18 Reversed-Phase Column HPLC->Column Pumps Mobile Phase & Sample MS Mass Spectrometer (Triple Quadrupole) Column->MS Elutes Separated Analytes MobilePhase Mobile Phase: Acetonitrile/Water (70:30, v/v) with 0.1% Formic Acid MobilePhase->HPLC FlowRate Flow Rate: 1.0 mL/min FlowRate->HPLC Detection Detection: Positive ESI, MRM Detection->MS

Caption: Logical relationship of the key components and parameters in the LC-MS/MS method.

References

Application Notes and Protocols: Utilizing Nisoldipine-d6 for In Vitro Drug Metabolism Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development, understanding the potential for drug-drug interactions (DDIs) is a critical component of safety assessment, as mandated by regulatory bodies like the FDA.[1][2][3] A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of therapeutic agents.[4][5][6] Nisoldipine (B1678946), a dihydropyridine (B1217469) calcium channel blocker used for treating hypertension, is a known substrate and inhibitor of CYP3A4, the most abundant CYP enzyme in the human liver.[4][7][8][9][10] This makes it a valuable tool for studying CYP3A4-mediated drug interactions.

This document provides detailed application notes and protocols for utilizing Nisoldipine-d6 in in vitro drug metabolism inhibition assays. This compound, a stable isotope-labeled version of nisoldipine, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[11][12][13] Its near-identical physicochemical properties to nisoldipine ensure that it co-elutes and experiences similar matrix effects, thereby significantly improving the accuracy and precision of analytical measurements.[11][13]

Principle and Applications

This compound is primarily used as an internal standard in LC-MS/MS methods to accurately quantify the concentration of nisoldipine or its metabolites during in vitro metabolism studies. The key application is in CYP3A4 inhibition assays where nisoldipine's metabolism is monitored in the presence of potential inhibitors. By comparing the rate of metabolite formation in the presence and absence of a test compound, the inhibitory potential (typically expressed as an IC50 value) can be determined.

Data Presentation

The inhibitory potential of a test compound on nisoldipine metabolism is typically determined by calculating the IC50 value. Furthermore, the inhibition constant (Ki) can be determined to understand the mechanism of inhibition. Below are examples of how such data can be presented.

Table 1: Inhibitory Potential of Test Compounds on Nisoldipine Metabolism (CYP3A4)

Test CompoundIC50 (µM)Inhibition MechanismKi (µM)
Compound A5.2Competitive2.1
Compound B15.8Non-competitive12.5
Compound C0.9Mixed0.5
Ketoconazole0.1Competitive0.04

Note: Data are hypothetical and for illustrative purposes. Ketoconazole is included as a known potent CYP3A4 inhibitor.

Recent studies have also investigated the inhibitory effect of nisoldipine on the metabolism of other drugs. For instance, nisoldipine has been shown to inhibit the metabolism of ivacaftor (B1684365), which is primarily metabolized by CYP3A4.[7][8]

Table 2: Reported Inhibitory Parameters of Nisoldipine on CYP3A4 Substrates

SubstrateSystemIC50 (µM)Inhibition MechanismKi (µM)Reference
IvacaftorHuman Liver Microsomes (HLM)9.10Mixed3.92[7][8]
IvacaftorRat Liver Microsomes (RLM)6.55Mixed3.35[7][8]

Experimental Protocols

Protocol 1: IC50 Determination for a Test Compound using Nisoldipine as a CYP3A4 Probe Substrate

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4 using nisoldipine as the substrate and human liver microsomes (HLMs) as the enzyme source.

Materials:

  • Human Liver Microsomes (HLMs)

  • Nisoldipine

  • This compound (for internal standard)

  • Test Compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of nisoldipine in a suitable organic solvent (e.g., DMSO, methanol).

    • Prepare a stock solution of the test compound in a suitable solvent. Serially dilute the stock to obtain a range of working concentrations. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[6]

    • Prepare a stock solution of this compound in methanol (B129727) for use as an internal standard.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer (to make up the final volume)

      • Human Liver Microsomes (e.g., final concentration of 0.2-0.5 mg/mL)

      • Test compound at various concentrations (or vehicle control)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the nisoldipine substrate (at a concentration near its Km for CYP3A4, if known).

    • Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the this compound internal standard. This step simultaneously precipitates the proteins.

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the primary nisoldipine metabolite (e.g., the pyridine (B92270) analog).

    • Monitor the specific mass transitions for the metabolite and the this compound internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the metabolite to the internal standard (this compound).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Nisoldipine Metabolism Signaling Pathway

Nisoldipine_Metabolism cluster_cyp Liver Microsome Nisoldipine Nisoldipine Metabolite Pyridine Metabolite (Dehydrogenated) Nisoldipine->Metabolite Oxidation Excretion Further Metabolism and Excretion Metabolite->Excretion CYP3A4 CYP3A4 CYP3A4->Metabolite

Caption: Metabolic pathway of Nisoldipine primarily via CYP3A4.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Prepare Reagents: - Human Liver Microsomes - Nisoldipine (Substrate) - Test Compound - NADPH System Preincubation Pre-incubate HLM + Test Compound Reagents->Preincubation Reaction Initiate reaction with Nisoldipine + NADPH Preincubation->Reaction Termination Terminate with ACN + This compound (IS) Reaction->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Calculate % Inhibition and IC50 LCMS->Data

Logical Relationship in DDI Assessment

DDI_Logic InVitro In Vitro Inhibition Assay (e.g., Nisoldipine Metabolism) IC50 Determine IC50 Value InVitro->IC50 RiskAssessment Risk Assessment (Compare IC50 to clinical exposure) IC50->RiskAssessment NoInteraction Low Risk of DDI RiskAssessment->NoInteraction High IC50 FurtherStudies Potential for DDI: Conduct Clinical DDI Studies RiskAssessment->FurtherStudies Low IC50

References

Application Notes and Protocols: A Step-by-Step Guide to Calculating Nisoldipine Concentration Using Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the quantitative analysis of Nisoldipine in biological matrices, such as human plasma, using Nisoldipine-d6 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. Accurate quantification of Nisoldipine in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. It effectively compensates for variability in sample preparation, chromatography, and ionization, leading to improved accuracy and precision of the analytical method.

This guide outlines the necessary materials, equipment, and a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing to accurately determine Nisoldipine concentration.

Experimental Protocols

Materials and Equipment
  • Chemicals and Reagents:

    • Nisoldipine reference standard

    • This compound internal standard

    • Acetonitrile (B52724) (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (or other relevant biological matrix)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical column (e.g., C18 reversed-phase column)

    • Vortex mixer

    • Centrifuge

    • Pipettes and tips

    • Autosampler vials

Preparation of Standard and Internal Standard Solutions
  • Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nisoldipine reference standard in methanol.

  • Nisoldipine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for addition to all samples. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting Nisoldipine from plasma samples.

  • Sample Aliquoting: Pipette 100 µL of the plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the this compound working solution to each tube.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex mix the samples for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Nisoldipine. These may need to be optimized for your specific instrumentation.

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Optimized for separation of Nisoldipine and this compound from matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate.

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table below
Ion Source Temp. e.g., 500 °C
IonSpray Voltage e.g., 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nisoldipine 389.2313.1
This compound 395.2319.1

Note: The product ions for this compound are predicted based on the fragmentation of Nisoldipine and should be confirmed experimentally.

Data Analysis and Calculation

The concentration of Nisoldipine in the unknown samples is calculated using the ratio of the peak area of Nisoldipine to the peak area of this compound.

Calibration Curve
  • Inject the prepared calibration standards into the LC-MS/MS system.

  • For each calibration standard, determine the peak areas for both Nisoldipine and this compound.

  • Calculate the peak area ratio (Nisoldipine peak area / this compound peak area) for each standard.

  • Plot a calibration curve of the peak area ratio against the known concentration of each calibration standard.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

Calculating Nisoldipine Concentration in Unknown Samples
  • Inject the prepared unknown samples into the LC-MS/MS system.

  • Determine the peak areas for both Nisoldipine and this compound in each unknown sample.

  • Calculate the peak area ratio for each unknown sample.

  • Using the equation from the linear regression of the calibration curve, calculate the concentration of Nisoldipine in the unknown sample:

    Concentration (x) = (Peak Area Ratio (y) - y-intercept (c)) / slope (m)

Data Presentation

Quantitative data from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: LC-MS/MS Method Parameters

Parameter Value
Linearity Range 0.2 - 50 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%

| Recovery | > 80% |

Table 2: Example Calibration Curve Data

Concentration (ng/mL) Nisoldipine Peak Area This compound Peak Area Peak Area Ratio
0.2 1,500 100,000 0.015
0.5 3,800 102,000 0.037
1.0 7,500 101,500 0.074
5.0 38,000 100,500 0.378
10.0 76,000 101,000 0.752
25.0 190,000 100,800 1.885

| 50.0 | 385,000 | 101,200 | 3.804 |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound (25 µL) plasma->is_addition ppt Add Acetonitrile (300 µL) is_addition->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data_acq Data Acquisition (MRM) lcms->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve concentration_calc Calculate Nisoldipine Concentration cal_curve->concentration_calc

Caption: Experimental workflow for Nisoldipine quantification.

Logical Relationship of Calculation

calculation_logic cluster_inputs Inputs cluster_processing Processing Steps cluster_output Output nis_area Nisoldipine Peak Area ratio_calc Calculate Peak Area Ratio nis_area->ratio_calc is_area This compound Peak Area is_area->ratio_calc cal_data Calibration Curve Data regression Linear Regression cal_data->regression concentration Nisoldipine Concentration ratio_calc->concentration regression->concentration

Caption: Logical flow for calculating Nisoldipine concentration.

References

Application Notes and Protocols for the Calibration of Analytical Instruments Using Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine (B1678946) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension. Accurate and precise quantification of nisoldipine in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Nisoldipine-d6, is the gold standard for quantitative analysis by mass spectrometry. The co-eluting isotopic internal standard closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring the highest level of accuracy and precision.

These application notes provide a comprehensive guide and detailed protocols for the use of this compound in the calibration of analytical instruments, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for precise and accurate quantification. It involves the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of interest (Nisoldipine). The analyte and the internal standard are chemically identical and thus exhibit similar behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Stock Solutions:

  • Nisoldipine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Nisoldipine reference standard and dissolve it in 10 mL of methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

1.2. Working Solutions:

  • Nisoldipine Working Solutions: Prepare a series of working solutions by serially diluting the Nisoldipine stock solution with a suitable solvent (e.g., methanol or acetonitrile (B52724)/water mixture) to create calibration standards.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with the same solvent used for the Nisoldipine working solutions to a final concentration of, for example, 100 ng/mL. This concentration should be optimized based on the expected analyte concentration range and instrument sensitivity.

Preparation of Calibration Curve Standards
  • To a set of clean tubes, add a fixed volume of the this compound working solution (e.g., 50 µL of 100 ng/mL).

  • To each tube, add increasing volumes of the Nisoldipine working solutions to create a calibration curve with a range of concentrations. A typical range for pharmacokinetic studies might be 0.1 to 100 ng/mL.

  • Add a volume of blank matrix (e.g., plasma, urine) to each tube to mimic the sample matrix.

  • The final volume in each tube should be constant.

Sample Preparation (Protein Precipitation Method for Plasma)
  • To 100 µL of plasma sample, quality control sample, or calibration standard, add 50 µL of the this compound working solution (internal standard).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS (B15284909) analysis.

LC-MS/MS Method

The following is an exemplary LC-MS/MS method. Parameters should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry (MS) Conditions
ParameterRecommended Condition
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode
Multiple Reaction Monitoring (MRM) TransitionsSee Table 1
Dwell Time100 ms per transition
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasNitrogen

Table 1: Exemplary MRM Transitions for Nisoldipine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Nisoldipine389.2315.110015
271.110025
This compound395.2321.110015
277.110025

Note: The specific m/z values and collision energies should be optimized for the mass spectrometer being used.

Data Presentation and Analysis

A calibration curve is constructed by plotting the peak area ratio of Nisoldipine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 2: Example Calibration Curve Data

Nominal Concentration (ng/mL)Peak Area (Nisoldipine)Peak Area (this compound)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
0.11,520150,0000.01010.09898.0
0.57,650152,0000.05030.51102.0
1.015,300151,0000.10131.02102.0
5.075,800149,0000.50874.9599.0
10.0152,000150,0001.013310.1101.0
50.0760,000151,0005.033149.899.6
100.01,510,000149,00010.1342100.5100.5

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.9995
AccuracyWithin ±15% of nominal (±20% for LLOQ)98.0 - 102.0%
Precision (CV%)≤ 15% (≤ 20% for LLOQ)< 5%
Lower Limit of Quantitation (LLOQ)Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision0.1 ng/mL
Matrix EffectCV of IS-normalized matrix factor ≤ 15%< 8%
RecoveryConsistent and precise> 85%

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_calib Calibration Curve Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis stock_nis Nisoldipine Stock work_nis Nisoldipine Working Standards stock_nis->work_nis stock_is This compound Stock work_is This compound Working IS stock_is->work_is calib_standards Calibration Standards work_nis->calib_standards work_is->calib_standards add_is Add IS work_is->add_is lcms LC-MS/MS System calib_standards->lcms sample Plasma Sample sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon recon->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for Nisoldipine quantification.

Logical_Relationship cluster_quant Quantitative Analysis analyte Nisoldipine ratio Peak Area Ratio (Analyte/IS) analyte->ratio is This compound (IS) is->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Logic of quantification using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Nisoldipine in biological matrices. The protocols and data presented here offer a solid foundation for researchers to develop and validate their own analytical methods. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for a wide range of applications in pharmaceutical research and development.

Troubleshooting & Optimization

Troubleshooting poor chromatographic peak shape for Nisoldipine or Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor chromatographic peak shape for Nisoldipine or its deuterated internal standard, Nisoldipine-d6. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or splitting) for Nisoldipine and this compound in reversed-phase chromatography?

Poor peak shape for Nisoldipine, a weakly basic compound, and its deuterated analog is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the surface of silica-based stationary phases can interact with the basic amine functional group of Nisoldipine. This interaction leads to peak tailing.[1][2][3][4][5]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause inconsistent ionization of Nisoldipine, leading to peak broadening or splitting.[1][6][7][8] When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, resulting in distorted peaks.[6]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.[2][4]

  • Extra-Column Volume: Excessive tubing length or dead volume in the system (e.g., from poorly fitted connections) can cause peak broadening and tailing.[1][9]

  • Column Contamination or Degradation: Accumulation of matrix components on the column or degradation of the stationary phase (e.g., through hydrolysis at high pH) can lead to various peak shape issues.[2][3][5]

Q2: My Nisoldipine peak is tailing. What are the immediate troubleshooting steps I should take?

Peak tailing is the most common peak shape problem for basic compounds like Nisoldipine.[3][5] Here’s a prioritized list of troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of Nisoldipine's basic functional group to ensure complete protonation and minimize silanol interactions.

  • Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica (B1680970) column with robust end-capping to minimize the number of available silanol groups.[1][2][5]

  • Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.

  • Lower Injection Volume/Concentration: To rule out mass overload, inject a smaller volume or a more dilute sample.

  • Check for Extra-Column Volume: Inspect all connections and tubing for any potential sources of dead volume.

Q3: Why is my this compound peak shape different from the unlabeled Nisoldipine peak?

Ideally, the chromatographic behavior of an analyte and its deuterated isotopologue should be nearly identical. However, subtle differences can sometimes be observed. Potential reasons for differing peak shapes include:

  • Co-eluting Interferences: The this compound internal standard may have a co-eluting impurity that is not present with the unlabeled compound.

  • Kinetic Isotope Effect: While generally small in chromatography, a kinetic isotope effect could theoretically lead to very slight differences in retention and peak shape, although this is an unlikely primary cause for significant peak distortion.

  • Detector Saturation: If the concentration of the internal standard is significantly higher than the analyte, it might lead to detector saturation and apparent peak shape differences.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a logical workflow for identifying the root cause of poor peak shape for Nisoldipine.

Step 1: Initial Assessment

  • Observe the chromatogram: Is the issue affecting all peaks or just the Nisoldipine/Nisoldipine-d6 peaks?

    • All peaks affected: Suspect a system-wide issue (e.g., extra-column volume, column void, mobile phase preparation).[10]

    • Only Nisoldipine/Nisoldipine-d6 affected: The issue is likely related to the specific chemical interactions of the analyte with the stationary or mobile phase.

  • Characterize the peak shape: Is it tailing, fronting, or splitting?

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting.

Troubleshooting_Workflow start Poor Peak Shape Observed issue_type What is the peak shape? start->issue_type tailing Tailing issue_type->tailing Tailing fronting Fronting issue_type->fronting Fronting splitting Splitting issue_type->splitting Splitting check_ph Adjust Mobile Phase pH (Lower pH) tailing->check_ph check_overload Reduce Sample Concentration/ Injection Volume fronting->check_overload check_connections Inspect System Connections for Dead Volume splitting->check_connections check_column Use End-Capped Column check_ph->check_column resolve Peak Shape Improved check_column->resolve check_solvent Ensure Sample Solvent is Weaker Than Mobile Phase check_overload->check_solvent check_solvent->resolve check_frit Check for Blocked Column Frit check_connections->check_frit check_frit->resolve

Caption: A workflow for troubleshooting poor chromatographic peak shape.

Guide 2: Optimizing Mobile Phase pH

The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like Nisoldipine.[6][7][11]

Understanding pKa and pH

  • Nisoldipine has a basic functional group. Its predicted strongest basic pKa is -6.6.[12] However, for practical purposes in reversed-phase chromatography, controlling the protonation of the dihydropyridine (B1217469) ring nitrogen is important.

  • To ensure Nisoldipine is in a single, protonated state and to minimize interactions with acidic silanols, the mobile phase pH should be maintained at least 2 units below the pKa of the basic functional group.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Buffers: Prepare a series of aqueous mobile phase buffers with different pH values (e.g., pH 3.0, 4.0, 5.0). Common buffers for LC-MS applications include formic acid, acetic acid, and ammonium (B1175870) formate.

  • Mix Mobile Phase: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio. Note: Always measure the pH of the aqueous component before mixing with the organic solvent.[11]

  • Equilibrate the System: Flush the column with the new mobile phase until the baseline is stable.

  • Inject Nisoldipine Standard: Inject a standard solution of Nisoldipine and observe the peak shape.

  • Evaluate Peak Shape: Calculate the tailing factor or asymmetry factor for the peak at each pH condition.

Data Presentation: Impact of Mobile Phase pH on Peak Tailing

Mobile Phase pHTailing Factor (As)Comments
5.01.8Significant tailing observed.
4.01.4Reduced tailing, improved symmetry.
3.01.1Symmetrical peak shape achieved.
Note: This data is illustrative and will vary depending on the specific column and other chromatographic conditions.

The following diagram illustrates the relationship between mobile phase pH, analyte ionization, and interaction with the stationary phase.

pH_Effect cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) nisoldipine_neutral Nisoldipine (Neutral) interaction Strong Interaction (Peak Tailing) nisoldipine_neutral->interaction attracts silanol_ionized Ionized Silanol (SiO-) silanol_ionized->interaction attracts nisoldipine_ionized Nisoldipine (Protonated, +) no_interaction Minimal Interaction (Good Peak Shape) nisoldipine_ionized->no_interaction repels silanol_neutral Neutral Silanol (SiOH) silanol_neutral->no_interaction no strong interaction

Caption: The effect of mobile phase pH on analyte-stationary phase interactions.

Detailed Experimental Protocols

Protocol 1: Standard HPLC Method for Nisoldipine Analysis

This protocol is a representative method for the analysis of Nisoldipine.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm)[13][14]
Mobile Phase Methanol: 0.01 M Potassium Dihydrogen Phosphate (pH 4.0 with orthophosphoric acid) (25:65 v/v)[13][14]
Flow Rate 1.0 mL/min[13][14]
Column Temperature 25 °C[15]
Injection Volume 20 µL[15]
Detection UV at 275 nm[13]
Protocol 2: LC-MS/MS Method for Nisoldipine in Plasma

This protocol is adapted for the sensitive determination of Nisoldipine in biological matrices.

ParameterCondition
Column Symmetry RP-C18 (50 x 4.6 mm, 3.5 µm)[16]
Mobile Phase Acetonitrile:Water (80:20, v/v)[16]
Flow Rate 0.5 mL/min[16]
Ionization Electrospray Ionization (ESI), Positive Mode[16]
Detection Multiple Reaction Monitoring (MRM)[16]

Sample Preparation (Protein Precipitation) [16]

  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject the supernatant.

References

Technical Support Center: Optimizing Mass Spectrometer Source Parameters for Nisoldipine-d6 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Nisoldipine-d6 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (deuterated internal standard) eluting slightly earlier than Nisoldipine?

A1: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor differences in the molecule's physicochemical properties. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart. While this shift is often minimal, it can impact quantification if the peaks do not co-elute perfectly.[1]

Q2: How can I minimize the chromatographic shift between Nisoldipine and this compound?

A2: While completely eliminating the isotopic shift can be challenging, the following steps can minimize its impact:

  • Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[1]

  • Consider the Degree of Deuteration: Internal standards with a higher number of deuterium atoms may exhibit a more pronounced shift. If possible, selecting a standard with fewer deuterium substitutions while still providing a sufficient mass shift can be beneficial.[1]

  • Alternative Labeled Standards: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[1]

Q3: My this compound peak shape is different from my Nisoldipine peak. What could be the cause?

A3: Discrepancies in peak shape can arise from several factors:

  • Co-eluting Interferences: The deuterated standard might have a co-eluting impurity that is not present with the analyte.[1]

  • Suboptimal Source Conditions: Inefficient electrospray ionization (ESI) source parameters can affect the ionization efficiency and stability of one compound more than the other. A systematic optimization of the source parameters is recommended.[1]

  • Sample Preparation Issues: Problems during sample extraction or reconstitution could selectively affect the deuterated standard.[1]

Q4: I am observing poor signal intensity for this compound. Which ESI parameters should I focus on?

A4: To improve signal intensity, a systematic optimization of the following ESI source parameters is crucial:

  • Spray Voltage: This is a critical parameter for establishing a stable spray. Optimize this parameter to maximize the signal for your deuterated analyte.[1]

  • Gas Flow Rates (Nebulizer and Drying Gas): These gases aid in desolvation. Proper optimization is necessary to ensure efficient ion formation without causing fragmentation or ion suppression.[1]

  • Drying Gas Temperature: This parameter also influences desolvation. A temperature that is too low may result in solvent clusters, while a temperature that is too high could cause thermal degradation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Signal Intensity for this compound Inefficient ionization.Systematically optimize ESI source parameters (Spray Voltage, Gas Flow, Gas Temperature) via direct infusion.[1]
Ion suppression from matrix components.Review and optimize sample preparation to remove interfering substances. Consider differential matrix effects.[2]
Incorrect concentration of the standard.Verify the concentration of the this compound working solution.
Poor Peak Shape for this compound Co-eluting impurity.Check the purity of your deuterated standard.[1]
Suboptimal source conditions.Re-optimize source parameters, focusing on stability.[1]
Inconsistent this compound Signal Differential matrix effects.Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[2] Evaluate matrix effects during method validation.
Instability of the deuterated label.Ensure the deuterium labels are not in chemically labile positions that could lead to back-exchange with protons from the solvent or matrix.[2]
No Peaks Detected Issue with the detector or sample path.Check the auto-sampler and syringe for proper functioning. Ensure the sample is correctly prepared. Inspect the column for any cracks.[3]
Gas leaks in the system.Use a leak detector to check for gas leaks, which can lead to a loss of sensitivity.[3]

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Source Parameters by Direct Infusion

This protocol outlines a systematic approach to optimize ESI source parameters for this compound.

1. Preparation of Infusion Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution for infusion at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

2. Infusion and Parameter Optimization:

  • Set up a syringe pump to infuse the working solution directly into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min).[4]

  • One-Factor-at-a-Time Optimization:

    • Spray Voltage: While infusing the solution, gradually increase the spray voltage until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the highest and most stable signal.[1]

    • Nebulizer Gas Pressure: With the optimal spray voltage, vary the nebulizer gas pressure and record the value that maximizes the signal.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity.[1]

    • Cone Voltage (Fragmentor/Orifice Voltage): Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ion. Select the voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.[1]

3. Data Summary:

The following table provides typical starting ranges for ESI source parameters. The optimal values will be instrument and compound-specific.[1]

Parameter Typical Range (Positive Ion Mode) Purpose
Spray Voltage (V) 2000 - 4000Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[1]
Drying Gas Temperature (°C) 200 - 350Optimize for efficient desolvation without causing thermal degradation.[1]
Drying Gas Flow (L/min) 4 - 12Higher flow rates can improve desolvation but may reduce sensitivity if set too high.[1]
Nebulizer Gas Pressure (psi) 30 - 60Aids in the formation of a fine spray.
Cone Voltage (V) 10 - 100Prevents ion clusters and can be optimized to maximize the precursor ion signal.[5]

Visualizations

Troubleshooting_Workflow start Start: Issue with This compound Detection check_signal Poor Signal Intensity? start->check_signal check_peak_shape Abnormal Peak Shape? check_signal->check_peak_shape No optimize_source Optimize Source Parameters: - Spray Voltage - Gas Flow/Temp - Cone Voltage check_signal->optimize_source Yes check_retention_time Retention Time Shift? check_peak_shape->check_retention_time No check_standard_purity Check Standard Purity and Co-eluting Interferences check_peak_shape->check_standard_purity Yes optimize_chromatography Optimize Chromatography: - Gradient - Mobile Phase - Temperature check_retention_time->optimize_chromatography Yes end_bad Further Investigation Required check_retention_time->end_bad No check_matrix_effects Investigate Matrix Effects optimize_source->check_matrix_effects end_good Analysis Optimized check_matrix_effects->end_good check_standard_purity->optimize_source consider_alt_std Consider Alternative Labeled Standard (13C, 15N) optimize_chromatography->consider_alt_std consider_alt_std->end_good Source_Optimization_Pathway prep_solution Prepare Infusion Solution (100-1000 ng/mL) infuse Direct Infusion (5-10 uL/min) prep_solution->infuse opt_voltage Optimize Spray Voltage infuse->opt_voltage opt_gas Optimize Nebulizer & Drying Gas opt_voltage->opt_gas opt_temp Optimize Drying Gas Temperature opt_gas->opt_temp opt_cone Optimize Cone Voltage opt_temp->opt_cone final_method Final Optimized Method opt_cone->final_method

References

Resolving co-elution challenges of Nisoldipine and interfering compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution challenges in the analysis of Nisoldipine (B1678946). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation of Nisoldipine from interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering compounds that co-elute with Nisoldipine?

A1: Common interfering compounds that can co-elute with Nisoldipine include its degradation products, metabolites, and process-related impurities. Due to its light sensitivity, Nisoldipine is prone to degradation, forming compounds such as its nitrosophenylpyridine and nitrophenylpyridine derivatives.[1][2] The primary metabolite, a hydroxylated derivative of the isobutyl ester side chain, can also pose a separation challenge in bioanalytical methods.[3] Additionally, impurities from the synthesis process may be present. A list of known impurities is available from sources like the US Pharmacopeia and commercial suppliers.[4]

Q2: What is the first step I should take if I observe co-elution?

A2: The first step is to confirm that you are indeed observing co-elution and not another chromatographic issue like peak tailing or fronting, which can sometimes be mistaken for overlapping peaks.[5] If co-elution is suspected, a systematic approach to optimizing your chromatographic conditions is recommended. Start by adjusting the mobile phase composition, as this is often the most effective way to alter selectivity and resolve overlapping peaks.[6]

Q3: How can I improve the separation of Nisoldipine from its degradation products?

A3: To improve the separation of Nisoldipine from its degradation products, a stability-indicating HPLC method is required. This typically involves using a reversed-phase C18 column with a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and a buffered aqueous phase.[7][8] Adjusting the pH of the aqueous phase can be particularly effective in altering the retention times of ionizable degradation products relative to Nisoldipine. Gradient elution can also be employed to improve the separation of complex mixtures of degradation products.

Q4: Are there any specific HPLC columns that are recommended for Nisoldipine analysis?

A4: Several studies have reported good separation of Nisoldipine and its related compounds using high-purity silica-based reversed-phase columns, such as C18 columns.[6][7][8] The choice of a specific brand and column dimension will depend on the specific requirements of the analysis, such as desired resolution, analysis time, and the nature of the interfering compounds. For challenging separations, columns with different selectivities, such as phenyl-hexyl or cyano phases, could be explored.

Q5: Can LC-MS/MS be used to resolve co-eluting compounds?

A5: Yes, LC-MS/MS is a powerful technique for analyzing co-eluting compounds. Even if two compounds are not separated chromatographically, they can often be distinguished and quantified based on their different mass-to-charge ratios (m/z) in the mass spectrometer.[9] This is particularly useful in bioanalytical studies for the simultaneous determination of Nisoldipine and its metabolites in plasma.[9]

Troubleshooting Guides

Issue 1: Poor resolution between Nisoldipine and an unknown impurity.

Troubleshooting Steps:

  • Identify the nature of the impurity: If possible, use a mass spectrometer to determine the mass of the co-eluting impurity. This can help in identifying it as a known degradation product or metabolite.

  • Optimize the mobile phase:

    • Change the organic modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order.

    • Adjust the mobile phase pH: If the impurity is ionizable, changing the pH of the aqueous phase can significantly impact its retention time relative to Nisoldipine. Ensure the pH is at least 2 units away from the pKa of the analytes.

    • Modify the buffer concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution.

  • Evaluate the stationary phase:

    • Try a different column chemistry: If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column) to exploit different separation mechanisms.

    • Consider a smaller particle size or core-shell column: These columns provide higher efficiency, leading to sharper peaks and better resolution.

  • Adjust temperature and flow rate:

    • Lower the flow rate: This can increase the number of theoretical plates and improve resolution, though it will increase the analysis time.

    • Optimize the column temperature: Temperature can affect selectivity. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.

Issue 2: Nisoldipine peak is tailing and merging with a closely eluting peak.

Troubleshooting Steps:

  • Address peak tailing: Peak tailing can reduce resolution and make it difficult to accurately quantify co-eluting peaks.[5]

    • Check for secondary interactions: Tailing of basic compounds like Nisoldipine can occur due to interactions with residual silanols on the silica-based column. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase or using a mobile phase with a lower pH can help to mitigate this.

    • Ensure proper buffering: Inadequate buffering of the mobile phase can lead to poor peak shape. Ensure the buffer has sufficient capacity at the chosen pH.

    • Reduce sample overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.

  • Re-optimize for resolution: Once the peak tailing is resolved, re-evaluate the chromatographic conditions as described in Issue 1 to achieve baseline separation of the two peaks.

Quantitative Data

The following table summarizes chromatographic conditions from various published methods for the analysis of Nisoldipine, which can serve as a starting point for method development and troubleshooting.

Parameter Method 1 [8]Method 2 [6]Method 3 [7]Method 4 [9]
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm)Phenomenex C18 (250 x 4.6 mm, 5.0 μ)ULTRON ES-OVM (150 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.02% v/v Formic acid in water (70:30 v/v)Methanol: 0.01 M KH2PO4: 0.1 M Hexane sulphonic acid sodium salt (25:65:10 v/v/v), pH 4.0Acetonitrile: 0.02% v/v Formic acid in water (70:30 v/v)Methanol:Acetonitrile:Ammonium acetate (B1210297) (pH 7.0; 2mM) (15:15:70, v/v/v)
Flow Rate 1.2 mL/min1.0 mL/min1.2 mL/min0.8 mL/min
Detection 234 nm (PDA)275 nm (UV)234 nm (PDA)237 nm (UV) and MS/MS
Retention Time of Nisoldipine 6.2 min7.43 min6.2 minNot specified
Application Bulk and tablet formulationsBulk and tablet formulationsBulk and tablet formulationsEnantiomeric separation in beagle dog plasma

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Nisoldipine[9]

This protocol describes a reversed-phase HPLC method for the determination of Nisoldipine in the presence of its degradation products.

  • Chromatographic System:

    • HPLC system with a PDA detector.

    • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.02% v/v formic acid in water (70:30 v/v).

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 234 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of Nisoldipine in methanol.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation (for tablets):

    • Weigh and finely powder a sufficient number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Nisoldipine and transfer it to a volumetric flask.

    • Add a suitable amount of methanol, sonicate to dissolve the drug, and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas for Nisoldipine.

    • The method should be validated for specificity by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the degradation products do not interfere with the quantification of Nisoldipine.

Visualizations

TroubleshootingWorkflow start Co-elution Observed check_peak_shape Confirm True Co-elution (not tailing/fronting) start->check_peak_shape optimize_mp Optimize Mobile Phase check_peak_shape->optimize_mp change_organic Change Organic Modifier (MeOH vs. ACN) optimize_mp->change_organic adjust_ph Adjust pH optimize_mp->adjust_ph change_buffer Modify Buffer Strength optimize_mp->change_buffer evaluate_sp Evaluate Stationary Phase change_organic->evaluate_sp If not resolved resolution_achieved Resolution Achieved change_organic->resolution_achieved If resolved adjust_ph->evaluate_sp If not resolved adjust_ph->resolution_achieved If resolved change_buffer->evaluate_sp If not resolved change_buffer->resolution_achieved If resolved change_column Switch Column Chemistry (e.g., Phenyl, Cyano) evaluate_sp->change_column smaller_particles Use Smaller Particle Size or Core-Shell Column evaluate_sp->smaller_particles adjust_conditions Adjust T and Flow Rate change_column->adjust_conditions If not resolved change_column->resolution_achieved If resolved smaller_particles->adjust_conditions If not resolved smaller_particles->resolution_achieved If resolved lower_flow Lower Flow Rate adjust_conditions->lower_flow optimize_temp Optimize Temperature adjust_conditions->optimize_temp lower_flow->resolution_achieved If resolved optimize_temp->resolution_achieved If resolved

Caption: A logical workflow for troubleshooting co-elution issues in HPLC.

SignalingPathway cluster_stress Forced Degradation Stress Conditions acid Acid Hydrolysis degradation_products Degradation Products (e.g., Nitroso/Nitrophenylpyridine derivatives) acid->degradation_products base Base Hydrolysis base->degradation_products oxidation Oxidation oxidation->degradation_products thermal Thermal thermal->degradation_products photolytic Photolytic photolytic->degradation_products nisoldipine Nisoldipine nisoldipine->acid nisoldipine->base nisoldipine->oxidation nisoldipine->thermal nisoldipine->photolytic hplc_analysis Stability-Indicating HPLC Method nisoldipine->hplc_analysis degradation_products->hplc_analysis separation Separation of Nisoldipine and Degradation Products hplc_analysis->separation quantification Accurate Quantification separation->quantification

Caption: Experimental workflow for developing a stability-indicating method.

References

Methods for improving solid-phase extraction recovery of Nisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the solid-phase extraction (SPE) recovery of Nisoldipine from various sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Nisoldipine relevant to SPE method development?

A1: Understanding the physicochemical properties of Nisoldipine is crucial for designing an effective SPE protocol. Nisoldipine is a non-polar, hydrophobic compound. It is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and methanol (B129727).[1][2] Its high protein binding (>99%) in plasma means a protein precipitation or disruption step is often necessary before SPE.[3]

Q2: Which type of SPE sorbent is most appropriate for Nisoldipine extraction?

A2: Given Nisoldipine's hydrophobic nature, a reversed-phase (RP) SPE sorbent is the most suitable choice. Sorbents like C18 (octadecyl) or polymeric sorbents (e.g., hydrophilic-lipophilic balance, HLB) are effective.[4] These sorbents retain non-polar compounds like Nisoldipine from a polar aqueous sample matrix under reversed-phase conditions.

Q3: Why is sample pre-treatment necessary before loading onto the SPE cartridge?

A3: Sample pre-treatment is essential to ensure optimal retention of the analyte and to prevent clogging of the SPE cartridge.[5] For biological samples like plasma, this typically involves protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by dilution with an aqueous buffer to reduce the organic solvent concentration. This ensures the sample is in a weak solvent environment, promoting strong binding of Nisoldipine to the reversed-phase sorbent. Adjusting the sample pH may also be necessary to ensure Nisoldipine is in a neutral, non-ionized state for maximal retention.

Troubleshooting Guide

Q4: My Nisoldipine recovery is consistently low. What are the potential causes and solutions?

A4: Low recovery can stem from issues in the sample loading, washing, or elution steps. The primary reasons are either incomplete retention of Nisoldipine on the sorbent or incomplete elution from it.

  • Problem: Poor Retention: Nisoldipine passes through the cartridge during sample loading.

    • Cause 1: High Organic Solvent Content in Sample: The sample loaded onto the cartridge may contain too much organic solvent, making it a "strong" solvent that prevents Nisoldipine from binding to the stationary phase.

    • Solution 1: Ensure the final organic solvent concentration of the sample being loaded is low, typically <10%.[6] Dilute the sample with water or an appropriate aqueous buffer after the initial protein precipitation/extraction step.

    • Cause 2: Incorrect Sample pH: If the sample pH causes Nisoldipine to ionize, its retention on a non-polar sorbent can decrease.

    • Solution 2: Adjust the sample pH to ensure Nisoldipine is in its neutral form.

    • Cause 3: Insufficient Sorbent Mass: The amount of Nisoldipine in the sample may be overloading the capacity of the SPE cartridge.

    • Solution 3: Increase the sorbent mass of the cartridge or dilute the sample. Optimization studies have shown that recovery may not increase significantly after a certain sorbent mass is reached.[7]

  • Problem: Incomplete Elution: Nisoldipine remains on the cartridge after the elution step.

    • Cause 1: Elution Solvent is too Weak: The solvent used for elution is not strong enough to disrupt the interaction between Nisoldipine and the sorbent.

    • Solution 1: Increase the polarity of the elution solvent. Use a stronger organic solvent (e.g., methanol, acetonitrile) or increase the proportion of the organic solvent in the elution mixture (e.g., from 70% methanol to 90% methanol).

    • Cause 2: Insufficient Elution Solvent Volume: The volume of the elution solvent may not be sufficient to elute the entire amount of bound analyte.

    • Solution 2: Increase the volume of the elution solvent or perform a second elution step and combine the fractions.

Q5: I am seeing significant matrix effects and co-elution of interferences. How can I improve the purity of my extract?

A5: Co-elution of interferences indicates that the wash step is inadequate. The goal of the wash step is to remove weakly bound, endogenous materials while leaving the analyte of interest on the sorbent.

  • Cause: Wash Solvent is too Weak or too Strong: A wash solvent that is too weak (e.g., 100% water) will not remove more polar interferences. A wash solvent that is too strong will prematurely elute the Nisoldipine along with the interferences.

  • Solution: The wash solvent should be strong enough to remove interferences but weak enough to not affect Nisoldipine. For reversed-phase SPE, this is typically a mixture of water and a small percentage of organic solvent (e.g., 5-20% methanol in water). The optimal percentage must be determined empirically to maximize the removal of interferences without causing a loss of the target analyte.

Q6: My results show high variability between replicate samples. What is causing this inconsistency?

A6: High variability is often caused by inconsistent technique or incomplete cartridge drying.

  • Cause 1: Inconsistent Flow Rate: Varying the flow rate during sample loading, washing, or elution can affect interaction times and lead to inconsistent recovery.

  • Solution 1: Use a vacuum manifold or an automated system to maintain a consistent, slow, and steady flow rate (typically 1-2 mL/min) across all samples.

  • Cause 2: Cartridge Drying: If the sorbent bed dries out after the conditioning step and before the sample is loaded, the solvated silica (B1680970) surface is disrupted, leading to poor retention.[6]

  • Solution 2: Ensure that the sorbent bed remains wet after conditioning. Leave a small layer of the conditioning solvent above the sorbent bed before adding the sample.[6]

  • Cause 3: Incomplete Elution: If the elution is incomplete, small variations in technique can lead to large differences in recovery.

  • Solution 3: Ensure the elution solvent and volume are optimized as described in Q4. Consider soaking the sorbent with the elution solvent for a few minutes before final elution to improve recovery.

Data Presentation

Table 1: Physicochemical Properties of Nisoldipine for SPE Method Development

PropertyValueImplication for SPE
Molecular Weight388.4 g/mol [2]Affects interaction with sorbent pores.
SolubilityPractically insoluble in water; soluble in ethanol, methanol.[2]Dictates the use of reversed-phase SPE and organic elution solvents.
BioavailabilityLow (~5%) due to extensive first-pass metabolism.[8]May require sensitive analytical methods for biological samples.
Protein Binding>99%[3]A protein precipitation/disruption step is mandatory for plasma/serum samples.

Table 2: Guide to Optimizing Reversed-Phase SPE Parameters for Nisoldipine

SPE StepParameter to OptimizeTypical Starting ConditionOptimization Strategy & Expected Outcome
Conditioning Solvent1-3 mL Methanol, then 1-3 mL WaterEnsures activation of C18 chains and provides an aqueous environment for sample loading.
Sample Loading Solvent CompositionSample diluted to <10% organic solventDecrease organic content to improve retention and recovery.
Washing % Organic in Wash1-3 mL of 5-20% Methanol in WaterIncrease % organic to remove more interferences. Decrease if Nisoldipine loss is observed.
Elution Solvent Strength & Type1-2 mL of 90:10 Methanol:WaterIncrease % organic solvent (e.g., 100% Methanol or Acetonitrile) for more efficient elution and higher recovery.
Elution Solvent Volume1-2 mLIncrease volume or perform a second elution if recovery is low due to incomplete elution.

Experimental Protocols

Protocol: Reversed-Phase SPE of Nisoldipine from Human Plasma

This protocol is a recommended starting point and should be optimized for your specific application and instrumentation.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 1.5 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with 8 mL of deionized water to reduce the acetonitrile concentration to approximately 15-20%.

  • SPE Cartridge Conditioning (e.g., C18, 200 mg/3 mL):

    • Pass 3 mL of methanol through the cartridge at a flow rate of 1-2 mL/min.

    • Pass 3 mL of deionized water through the cartridge at the same flow rate. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate of 1 mL/min.

  • Washing:

    • Pass 3 mL of 10% methanol in water through the cartridge to wash away polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove residual wash solvent.

  • Elution:

    • Elute the Nisoldipine by passing 2 mL of 100% methanol through the cartridge into a collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for subsequent LC-MS or HPLC analysis.

Visualizations

SPE_Workflow Condition 1. Conditioning (Activate Sorbent) Load 2. Sample Loading (Analyte Retention) Condition->Load Equilibrate with weak solvent Wash 3. Washing (Remove Interferences) Load->Wash Analyte is retained Elute 4. Elution (Collect Analyte) Wash->Elute Interferences removed

Caption: A standard workflow for solid-phase extraction (SPE).

Troubleshooting_Tree Start Low Nisoldipine Recovery? Retention Problem: Poor Retention (Analyte in Waste) Start->Retention Yes Elution Problem: Incomplete Elution (Analyte on Sorbent) Start->Elution No, elution is the issue Solvent_High Check Sample Solvent Strength Is organic >10%? Retention->Solvent_High pH_Wrong Check Sample pH Is Nisoldipine neutral? Retention->pH_Wrong Eluent_Weak Check Elution Solvent Strength Is it 100% strong organic? Elution->Eluent_Weak Eluent_Vol Check Elution Volume Is it sufficient? Elution->Eluent_Vol Sol_Dilute Action: Dilute Sample with Water/Buffer Solvent_High->Sol_Dilute Sol_pH Action: Adjust pH to Neutral pH_Wrong->Sol_pH Sol_Eluent Action: Increase Organic Content in Eluent Eluent_Weak->Sol_Eluent Sol_Vol Action: Increase Eluent Volume or Re-elute Eluent_Vol->Sol_Vol

Caption: A decision tree for troubleshooting low SPE recovery.

References

Techniques to minimize ion suppression in Nisoldipine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the bioanalysis of Nisoldipine (B1678946) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is ion suppression and why is it a concern for Nisoldipine bioanalysis?

A1: Ion suppression is a type of matrix effect where molecules co-eluting with Nisoldipine from the liquid chromatography (LC) system interfere with its ionization in the mass spectrometer's ion source.[1][2] This interference reduces the number of Nisoldipine ions that reach the detector, leading to a decreased signal intensity.[2] For Nisoldipine, a compound analyzed in complex biological matrices like plasma, common endogenous components such as phospholipids (B1166683), proteins, and salts are major causes of this suppression.[3][4][5] The consequence is poor sensitivity, accuracy, and reproducibility in quantitative analysis, which can compromise pharmacokinetic and other critical study data.[6]

Q2: My Nisoldipine signal is inconsistent and lower than expected. How can I confirm that ion suppression is the cause?

A2: The most direct way to identify chromatographic regions affected by ion suppression is through a Post-Column Infusion (PCI) experiment .[3][6] This technique helps you visualize exactly where matrix components are causing interference.

  • Principle: A standard solution of Nisoldipine is continuously infused into the solvent flow after the analytical column but before the mass spectrometer's ion source. When a blank matrix sample (e.g., plasma extract without Nisoldipine) is injected onto the column, any drop in the constant Nisoldipine signal baseline indicates that interfering compounds are eluting from the column at that specific time.[2] If this drop coincides with the retention time of Nisoldipine in your actual samples, ion suppression is confirmed.

Q3: What are the primary sources of ion suppression in plasma-based Nisoldipine assays?

A3: In biological sample analysis, several components are known to cause significant ion suppression. The most common include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI), often eluting in the middle of typical reversed-phase gradients.[3]

  • Proteins and Peptides: Although most are removed during initial sample processing, residual proteins and peptides can still interfere with ionization.[3]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or buffers can reduce ionization efficiency.[1]

  • Exogenous Substances: Formulation agents (e.g., polysorbates), anticoagulants used during blood collection, and plasticizers can also co-elute and cause suppression.[5]

Q4: How can I modify my sample preparation method to reduce matrix effects for Nisoldipine?

A4: Improving sample cleanup is one of the most effective strategies to combat ion suppression.[4][7] The choice of technique depends on the nature of the interferences and the required sensitivity. For Nisoldipine, a lipophilic compound, several options are effective.

  • Protein Precipitation (PPT): This is a simple and fast method, but it is the least clean. While it removes the bulk of proteins, it leaves behind significant amounts of phospholipids and other small molecules.[3][4] Diluting the supernatant after precipitation can help mitigate the remaining matrix effects if sensitivity is not compromised.[4][8]

  • Liquid-Liquid Extraction (LLE): LLE offers a much cleaner extract than PPT. By choosing an appropriate immiscible organic solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether), Nisoldipine can be selectively extracted from the aqueous biological matrix, leaving many interfering substances behind.[3][4] A published method for Nisoldipine in human plasma successfully used ethyl acetate for extraction.[9]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by using a solid sorbent to selectively retain Nisoldipine while matrix components are washed away.[1][3] This technique is highly effective at removing phospholipids and salts, leading to a significant reduction in ion suppression.

Experimental Protocols & Data

Protocol 1: Post-Column Infusion (PCI) for Ion Suppression Diagnosis

This protocol outlines the steps to identify ion suppression zones in your chromatographic run.

  • Prepare Infusion Solution: Create a solution of Nisoldipine in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water) at a concentration that provides a stable, mid-to-high intensity signal (e.g., 100 ng/mL).

  • System Setup:

    • Use a syringe pump to deliver the Nisoldipine infusion solution at a low, constant flow rate (e.g., 10-20 µL/min).

    • Connect the syringe pump to the LC eluent stream using a T-fitting placed between the analytical column outlet and the MS ion source.

  • Equilibration: Start the LC gradient and the syringe pump. Allow the system to equilibrate until you observe a stable baseline signal for the Nisoldipine MRM (Multiple Reaction Monitoring) transition.

  • Injection: Inject a blank matrix sample that has been processed with your standard sample preparation procedure.

  • Analysis: Monitor the Nisoldipine signal throughout the chromatographic run. A significant dip in the signal indicates a region of ion suppression. Compare the retention time of this suppression zone with the known retention time of Nisoldipine to assess the impact on your analysis.[2]

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation TechniqueRelative Phospholipid RemovalAnalyte RecoveryThroughputPotential for Ion Suppression
Protein Precipitation (PPT) Low (~50%)HighHighHigh[4]
Liquid-Liquid Extraction (LLE) Moderate to HighGood to ExcellentModerateModerate
Solid-Phase Extraction (SPE) ExcellentExcellentLow to ModerateLow[1][3]
Table 2: Example LC-MS/MS Parameters for Nisoldipine Analysis

This table provides a starting point for method development, based on a published method.[9]

ParameterSetting
LC Column Agilent ODS C18 (5 µm, 250 x 4.6 mm)
Mobile Phase Methanol:Water (80:20, v/v)
Flow Rate Isocratic
Injection Volume 40 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Selected Ion Monitoring (SIM) or MRM
Internal Standard Nimodipine
Linear Range 0.5 - 20.0 ng/mL in plasma
Limit of Detection (LOD) 0.2 ng/mL in plasma

Visual Guides: Workflows and Mechanisms

Diagram 1: General Troubleshooting Workflow for Ion Suppression

G start Poor Signal Quality (Low Intensity, High RSD) check_suppression Perform Post-Column Infusion (PCI) Assay start->check_suppression is_suppressed Ion Suppression Confirmed? check_suppression->is_suppressed no_suppression Suppression Not Significant. Investigate Other Issues: - Instrument Sensitivity - Analyte Stability - Sample Loss is_suppressed->no_suppression No optimize_prep Optimize Sample Preparation (LLE, SPE) is_suppressed->optimize_prep  Yes optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_prep->optimize_chrom use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Analysis Complete revalidate->end G cluster_source Electrospray Ionization (ESI) Source droplet Charged Droplet Surface (Limited Surface Area) p2 droplet->p2 Evaporation & Ion Formation analyte Nisoldipine (Analyte) p1 analyte->p1 matrix Matrix Components (e.g., Phospholipids) matrix->p1 gas_phase Gas Phase Ions (To Mass Analyzer) p1->droplet Competition for Surface Access & Charge p2->gas_phase analyte_ion [Nisoldipine+H]+ p2->analyte_ion matrix_ion [Matrix+H]+ p2->matrix_ion analyte_ion->gas_phase Reduced Signal matrix_ion->gas_phase Dominant Signal G start High Matrix Effect Observed? sensitivity Is Highest Sensitivity Required? start->sensitivity No / Moderate throughput Is High Throughput Critical? start->throughput  Yes ppt Protein Precipitation (PPT) - Fast, high throughput - Risk of residual matrix effects lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Good for lipophilic analytes spe Solid-Phase Extraction (SPE) - Cleanest extract - Highest selectivity sensitivity->lle No sensitivity->spe Yes throughput->ppt Yes throughput->lle No

References

Investigating variability in Nisoldipine-d6 internal standard response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Nisoldipine-d6 internal standard response during experimental analysis.

Troubleshooting Guides

Variability in the internal standard (IS) response can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to identifying and resolving common issues with this compound.

Initial Assessment of this compound Response Variability

The first step is to characterize the nature of the inconsistency. Plot the peak area of this compound for all samples in the analytical run to identify any patterns.

Pattern Observed Potential Causes Recommended Action
Sporadic Flyers (One or two samples show a drastically different response)- Pipetting or spiking error- Injection error- Sample-specific matrix effects- Re-inject the affected sample.- If the issue persists, re-extract the original sample.- Investigate for unique matrix effects in that specific sample.
Systematic Trend (Gradual increase or decrease in response over the run)- Instrument drift (detector, source)- Inconsistent sample temperature- Degradation of IS in prepared samples- Re-inject a subset of samples to confirm the trend.- Check instrument performance and stability.- Evaluate the stability of this compound in the autosampler.
Abrupt Shift (Sudden change in response mid-run)- Error in preparing a subset of samples- Change in instrument conditions during the run- Review sample preparation records for any deviations.- Check instrument logs for any errors or changes.
High Variability Across All Samples - Inconsistent sample preparation- Significant and variable matrix effects- IS instability in the matrix- Review and optimize the sample preparation procedure.- Implement a more effective sample cleanup method.- Assess the stability of this compound in the sample matrix.

Investigating Root Causes

Matrix Effects

Differential matrix effects, where the analyte and the IS experience different levels of ion suppression or enhancement, are a common cause of variability.

Experimental Protocol: Assessing Matrix Effects

A post-extraction spike experiment can quantify the extent of matrix effects.

  • Sample Preparation:

    • Obtain at least six different lots of blank biological matrix (e.g., plasma).

    • Extract the blank matrix using the established sample preparation method.

  • Spiking:

    • Post-extraction, spike the blank matrix extracts with Nisoldipine and this compound at low, medium, and high concentrations.

    • Prepare a corresponding set of standards in a neat solution (e.g., mobile phase) at the same concentrations.

  • Analysis:

    • Analyze both sets of samples using the LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

    • The variability of the MF across different matrix lots should be evaluated.

Matrix Factor (MF) Result Interpretation Recommended Action
MF is consistent and close to 1Minimal matrix effectsProceed with the current method.
MF is significantly different from 1 but consistent across lotsConsistent matrix effectThe IS should compensate for this, but further optimization is recommended.
MF is highly variable across different lotsLot-to-lot variability in matrix effects- Improve sample cleanup (e.g., switch from protein precipitation to SPE).- Optimize chromatography to separate analytes from interfering components.
Isotopic Exchange and Stability of this compound

Deuterated standards can sometimes undergo isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the solvent or matrix.

  • Isotopic Exchange: While specific data on this compound is limited, deuterated compounds are more susceptible to exchange in highly acidic or basic conditions. The position of the deuterium labels on the molecule also influences stability.

  • Stability: Nisoldipine, the parent compound, is known to be sensitive to light and can degrade under certain pH and temperature conditions.[1] Although deuteration can sometimes alter stability, it is crucial to handle this compound with similar precautions. Studies have shown that some 1,4-dihydropyridine (B1200194) derivatives are stable in dry air but may degrade in the presence of humidity and heat.[2]

Experimental Protocol: Assessing this compound Stability

  • Preparation:

    • Prepare solutions of this compound in the sample matrix and in the final extraction solvent.

  • Incubation:

    • Store aliquots of these solutions under various conditions (e.g., room temperature, 4°C, protected from light, exposed to light) for different durations (e.g., 0, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples at each time point and compare the peak area of this compound to the initial (T=0) measurement.

    • A significant decrease in peak area over time indicates instability.

Purity of this compound

The presence of unlabeled Nisoldipine in the this compound internal standard can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).

Experimental Protocol: Assessing Contribution from Internal Standard

  • Preparation:

    • Prepare a blank matrix sample (containing no analyte).

  • Spiking:

    • Spike the blank sample with this compound at the concentration used in the assay.

  • Analysis:

    • Analyze the sample and monitor the mass transition for the unlabeled Nisoldipine.

  • Evaluation:

    • The response for the unlabeled analyte should be less than 20% of the response of the LLOQ for the analyte. A higher response indicates significant contamination.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak area showing high variability?

A1: High variability in the this compound peak area can stem from several factors, including:

  • Matrix Effects: Components in your biological sample may be suppressing or enhancing the ionization of the internal standard.[3]

  • Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution can lead to inconsistent concentrations of the internal standard.

  • Instrument Instability: Fluctuations in the LC-MS/MS system, such as the ion source or detector, can cause signal drift.

  • Instability of this compound: The internal standard may be degrading in the sample matrix or in the autosampler.

Q2: Can the location of the deuterium label on this compound affect its performance?

A2: Yes, the position of the deuterium atoms is critical. Labels on or near sites of metabolism or in positions susceptible to chemical exchange are more likely to cause issues. If the deuterium is on a part of the molecule that is easily cleaved or exchanged, the internal standard may not behave identically to the analyte, leading to quantification errors.

Q3: My this compound elutes slightly earlier than Nisoldipine. Is this a problem?

A3: A slight difference in retention time between a deuterated internal standard and the analyte is a known phenomenon in reversed-phase chromatography, often referred to as an "isotopic effect." While a small, consistent shift may be acceptable, complete co-elution is ideal to ensure that both the analyte and the internal standard experience the same matrix effects at the same time. If the separation is significant, it can lead to differential matrix effects and compromise accuracy.

Q4: How can I minimize matrix effects when analyzing this compound?

A4: To minimize matrix effects, consider the following strategies:

  • Improve Sample Cleanup: Switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove more interfering matrix components.

  • Optimize Chromatography: Adjusting the mobile phase gradient or using a different chromatographic column can help separate Nisoldipine and this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may impact the sensitivity of the assay.

Q5: What are the best practices for preparing and storing this compound stock solutions?

A5: To ensure the integrity of your this compound internal standard:

  • Solvent Selection: Prepare stock solutions in a solvent in which this compound is highly soluble and stable. Methanol is a common choice for Nisoldipine.[4][5]

  • Storage Conditions: Store stock solutions at a low temperature (e.g., -20°C or -80°C) to minimize degradation.

  • Light Protection: Nisoldipine is photosensitive, so it is crucial to protect all solutions containing this compound from light by using amber vials or covering them with foil.[1]

  • Freshness: Prepare fresh working solutions regularly and verify their concentration against a newly prepared stock solution periodically.

Visualizations

Troubleshooting_Workflow start Variability in this compound Response assess Assess Pattern of Variability (Plot IS Area vs. Injection) start->assess sporadic Sporadic Flyers assess->sporadic Random Outliers systematic Systematic Trend assess->systematic Gradual Drift abrupt Abrupt Shift assess->abrupt Sudden Change high_var High Variability assess->high_var Inconsistent Across All investigate Investigate Root Cause sporadic->investigate systematic->investigate check_instrument Check Instrument Performance systematic->check_instrument abrupt->investigate high_var->investigate matrix_effects Matrix Effects? investigate->matrix_effects Yes stability Stability Issues? investigate->stability Yes purity Purity/Contamination? investigate->purity Yes optimize_cleanup Optimize Sample Cleanup (LLE, SPE) matrix_effects->optimize_cleanup optimize_chrom Optimize Chromatography matrix_effects->optimize_chrom assess_stability Assess IS Stability stability->assess_stability verify_purity Verify IS Purity purity->verify_purity remedy Implement Corrective Action optimize_cleanup->remedy optimize_chrom->remedy check_instrument->remedy assess_stability->remedy verify_purity->remedy

Caption: Troubleshooting workflow for this compound variability.

Matrix_Effect_Assessment start Assess Matrix Effects prep_samples Prepare Samples: 1. Post-extraction spiked matrix 2. Neat solution standards start->prep_samples analyze Analyze Samples via LC-MS/MS prep_samples->analyze calculate_mf Calculate Matrix Factor (MF): MF = Area(matrix) / Area(neat) analyze->calculate_mf evaluate_mf Evaluate MF calculate_mf->evaluate_mf mf_ok MF ≈ 1 and Consistent (Minimal Effect) evaluate_mf->mf_ok Result mf_consistent MF ≠ 1 but Consistent (Consistent Suppression/Enhancement) evaluate_mf->mf_consistent Result mf_variable MF is Variable (Inconsistent Matrix Effects) evaluate_mf->mf_variable Result action_ok Proceed with Method mf_ok->action_ok action_consistent IS should compensate, but optimization is recommended mf_consistent->action_consistent action_variable Improve Sample Cleanup and/or Chromatography mf_variable->action_variable

Caption: Workflow for assessing matrix effects.

References

Technical Support Center: Optimization of UPLC Gradient for Rapid Nisoldipine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Ultra-Performance Liquid Chromatography (UPLC) methods for the rapid analysis of Nisoldipine (B1678946).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and execution of a rapid UPLC method for Nisoldipine analysis.

Issue IDQuestionPossible CausesSuggested Solutions
NISO-UPLC-T01 Why am I seeing poor peak shape (e.g., tailing or fronting) for my Nisoldipine peak? 1. Secondary Silanol (B1196071) Interactions: Residual silanols on the column's stationary phase can interact with the basic Nisoldipine molecule, causing peak tailing. 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Nisoldipine and its interaction with the stationary phase. 4. Contaminated or Degraded Column: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.1. Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) or use a buffered mobile phase at a lower pH (e.g., pH 3-4 with formic acid) to minimize silanol interactions.[1] 2. Sample Dilution: Dilute the sample and reinject. Ensure the injection concentration is within the linear range of the method.[2][3] 3. pH Optimization: Adjust the mobile phase pH. For basic compounds like Nisoldipine, a lower pH can improve peak shape.[2] 4. Column Washing/Replacement: Flush the column with a strong solvent. If the problem persists, replace the column.
NISO-UPLC-T02 My Nisoldipine peak retention time is shifting between injections. What could be the cause? 1. Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between gradient runs. 2. Fluctuations in Column Temperature: Changes in ambient or column oven temperature can affect retention times. 3. Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component. 4. Pump and System Leaks: Leaks in the UPLC system can cause pressure fluctuations and affect mobile phase delivery.[4]1. Increase Equilibration Time: Ensure the post-run equilibration time is sufficient for the column to return to initial conditions. 2. Use a Column Oven: Maintain a constant and controlled column temperature using a column oven. 3. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation. 4. System Check: Perform a leak test and check all fittings and connections.
NISO-UPLC-T03 I am not achieving adequate separation between Nisoldipine and its impurities or degradation products. How can I improve resolution? 1. Gradient Slope is Too Steep: A rapid increase in the organic solvent percentage may not provide enough time for separation. 2. Inappropriate Organic Solvent: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) affects selectivity. 3. Suboptimal Column Chemistry: The stationary phase may not be ideal for separating the compounds of interest.1. Flatten the Gradient: Decrease the rate of change of the organic solvent percentage during the elution of the critical pair. 2. Solvent Screening: Try a different organic solvent (e.g., switch from acetonitrile to methanol (B129727) or vice versa) to alter selectivity. 3. Column Screening: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find the one that provides the best resolution.
NISO-UPLC-T04 The backpressure in my UPLC system is unexpectedly high. What should I do? 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.[5] 2. Precipitation of Sample or Buffer: The sample may be precipitating in the mobile phase, or the buffer may be precipitating in the organic solvent. 3. System Blockage: Blockage in the tubing, injector, or detector flow cell.1. Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate. If pressure remains high, the frit may need replacement.[5] 2. Sample and Mobile Phase Check: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Use mobile phase buffers that are soluble in the entire gradient range. 3. Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
NISO-UPLC-T05 My results for Nisoldipine are not reproducible. What are the potential sources of variability? 1. Sample Preparation Inconsistency: Variations in sample weighing, dilution, or extraction. 2. Injector Variability: Issues with the autosampler, such as air bubbles in the sample or inconsistent injection volumes. 3. Nisoldipine Instability: Nisoldipine is known to be light-sensitive, and degradation can occur if samples are not properly protected.[2][6]1. Standardize Sample Preparation: Use calibrated pipettes and balances, and ensure complete dissolution of the sample. 2. Check Autosampler: Ensure sample vials are properly filled and capped. Purge the injector to remove any air bubbles. 3. Protect from Light: Prepare and store samples and standards in amber vials or protect them from light to prevent photodegradation.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a rapid UPLC gradient method for Nisoldipine?

A good starting point would be to adapt a known HPLC method. For instance, a C18 column with a particle size of 1.7-1.8 µm is suitable. A mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. A fast gradient from a lower to a higher percentage of organic solvent over 2-3 minutes at a flow rate of 0.4-0.6 mL/min can be a good initial condition.

Q2: What detection wavelength is recommended for Nisoldipine analysis?

A detection wavelength of around 234 nm or 275 nm is suitable for the analysis of Nisoldipine.[1][2]

Q3: How can I ensure my UPLC method is robust?

Method robustness should be evaluated by making small, deliberate changes to method parameters and observing the impact on the results. Parameters to investigate include mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2%).[2]

Q4: What are the expected validation parameters for a rapid Nisoldipine UPLC method?

Based on published HPLC methods, which can be extrapolated to UPLC, you should aim for the following:

  • Linearity: A correlation coefficient (r²) of ≥ 0.999.[2]

  • Accuracy (Recovery): Typically in the range of 97-103%.[2]

  • Precision (RSD%): Relative Standard Deviation of less than 2% for both intra-day and inter-day precision.

  • Limit of Detection (LOD) and Quantitation (LOQ): These will be instrument-dependent, but published HPLC methods report an LOD of around 0.4 µg/mL and an LOQ of 1.0 µg/mL.[2][3]

Quantitative Data Summary

The following tables provide a summary of typical validation parameters for Nisoldipine analysis and a comparison between a standard HPLC method and a target rapid UPLC method.

Table 1: Typical Validation Parameters for Nisoldipine Analysis

ParameterTypical ValueReference
Linearity Range5 - 30 µg/mL[2][3]
Correlation Coefficient (r²)≥ 0.999[2]
Accuracy (Recovery %)97.2 - 103.1%[2]
Limit of Detection (LOD)~0.4 µg/mL[2][3]
Limit of Quantitation (LOQ)~1.0 µg/mL[2][3]

Table 2: Comparison of Standard HPLC vs. Rapid UPLC Methods for Nisoldipine

ParameterStandard HPLC MethodTarget Rapid UPLC Method
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.5 mL/min
Run Time ~10 minutes< 3 minutes
Elution Time of Nisoldipine ~7.4 minutes[2]~1.5 minutes
System Pressure ~1500 psi~8000 psi
Solvent Consumption per Run ~10 mL~1.5 mL

Experimental Protocols

Protocol 1: Starting UPLC Method for Nisoldipine Analysis
  • UPLC System: A UPLC system capable of operating at high pressures (e.g., >10,000 psi).

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 40% B

    • 2.0 min: 95% B

    • 2.1 min: 40% B

    • 3.0 min: 40% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-2 µL.

  • Detection: UV at 234 nm.

  • Sample Preparation: Prepare a stock solution of Nisoldipine in methanol (e.g., 100 µg/mL) and dilute with the initial mobile phase composition (40:60 Acetonitrile:Water) to the desired concentration.[2]

Protocol 2: UPLC Gradient Optimization
  • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of Nisoldipine and any impurities.

  • Adjusting the Gradient Slope: Based on the scouting run, create a narrower gradient around the elution time of the analytes.

    • If peaks are poorly resolved, decrease the gradient slope (e.g., from a 20%/min change to a 10%/min change).

    • If peaks are well-resolved and the run time needs to be shortened, increase the gradient slope.

  • Evaluating Isocratic vs. Gradient Hold: For closely eluting peaks, a shallow gradient or an isocratic hold at a specific mobile phase composition can improve resolution.

  • Finalizing the Method: Once the desired separation is achieved, optimize the re-equilibration time at the end of the gradient to ensure reproducible retention times.

Visualizations

UPLC_Gradient_Optimization_Workflow UPLC Gradient Optimization Workflow start Define Separation Goals (e.g., Resolution, Run Time) scouting Perform Fast Scouting Gradient (e.g., 5-95% B in 5 min) start->scouting evaluate_scouting Evaluate Chromatogram: - Approximate Elution Time - Presence of Impurities scouting->evaluate_scouting adjust_gradient Adjust Gradient Slope and Range Around Eluting Peaks evaluate_scouting->adjust_gradient Peaks Identified fine_tune Fine-Tune Separation: - Isocratic Holds - Change Organic Solvent (ACN vs. MeOH) adjust_gradient->fine_tune check_resolution Resolution Acceptable? fine_tune->check_resolution check_resolution->adjust_gradient No optimize_flow Optimize Flow Rate and Temperature for Speed and Efficiency check_resolution->optimize_flow Yes validate Validate Final Method (Robustness, Linearity, etc.) optimize_flow->validate UPLC_Troubleshooting_Tree Troubleshooting Common UPLC Issues for Nisoldipine Analysis start Problem Observed in Chromatogram issue_type What is the nature of the problem? start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape retention_time Retention Time Shifts issue_type->retention_time Retention Time resolution Poor Resolution issue_type->resolution Resolution check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->check_ph check_conc Dilute Sample (Check for Overload) check_ph->check_conc check_column Wash or Replace Column check_conc->check_column check_equilibration Increase Equilibration Time retention_time->check_equilibration check_temp Ensure Stable Column Temperature check_equilibration->check_temp check_mobile_phase Prepare Fresh Mobile Phase check_temp->check_mobile_phase check_leaks Perform System Leak Test check_mobile_phase->check_leaks flatten_gradient Decrease Gradient Slope resolution->flatten_gradient change_solvent Try Different Organic Solvent flatten_gradient->change_solvent change_column Test Different Column Chemistry change_solvent->change_column

References

Evaluating cross-talk between Nisoldipine and Nisoldipine-d6 MRM transitions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on evaluating the potential for cross-talk between Nisoldipine and its deuterated internal standard, Nisoldipine-d6, in Multiple Reaction Monitoring (MRM) based bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is MRM cross-talk and why is it a concern in bioanalysis?

A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) using the MRM mode, cross-talk occurs when the signal from the analyte (Nisoldipine) is detected in the MRM channel of its internal standard (this compound), or vice-versa. This can lead to inaccurate quantification of the analyte. Cross-talk can arise from several sources, including isotopic contributions of the analyte to the internal standard's mass, in-source fragmentation of the analyte to a mass corresponding to the internal standard, or the presence of non-deuterated impurities in the internal standard.

Q2: What are the typical MRM transitions for Nisoldipine?

A2: While optimal MRM transitions should be determined empirically on the specific mass spectrometer being used, published literature suggests common transitions for Nisoldipine (molecular weight ~388.4 g/mol ). Nisoldipine readily forms a protonated molecule [M+H]⁺ in positive electrospray ionization mode.

Table 1: Commonly Reported MRM Transitions for Nisoldipine

Precursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
389.2313.2Loss of the isobutyl group
389.2271.1Further fragmentation of the dihydropyridine (B1217469) ring

Q3: What would be the expected MRM transitions for this compound?

A3: this compound is a stable isotope-labeled internal standard where six hydrogen atoms have been replaced by deuterium. This results in a mass shift of +6 Da. The fragmentation pattern is expected to be similar to that of Nisoldipine.

Table 2: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
395.2319.2Loss of the isobutyl group
395.2277.1Further fragmentation of the dihydropyridine ring

Troubleshooting Guide: Investigating MRM Cross-Talk

Problem: I am observing a signal in my this compound MRM channel when I inject a high concentration of Nisoldipine standard.

Possible Cause & Solution:

  • Isotopic Contribution: The natural isotopic abundance of elements (primarily ¹³C) in Nisoldipine can contribute to the signal at the m/z of this compound.

    • Troubleshooting Step: Analyze a high concentration of Nisoldipine standard and monitor the this compound MRM transition. The observed peak area should be minimal compared to the signal from an equivalent concentration of this compound. Regulatory guidelines, such as those from the European Medicines Agency (EMA), provide acceptance criteria for this interference.[1]

  • Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Nisoldipine.

    • Troubleshooting Step: Inject a solution containing only the this compound working solution and monitor the MRM transition for Nisoldipine. The response should be negligible, typically less than 5% of the Nisoldipine response at the Lower Limit of Quantification (LLOQ).

  • In-Source Fragmentation: High concentrations of Nisoldipine in the ion source can lead to fragmentation before mass selection in the first quadrupole, potentially generating ions that interfere with the this compound channel.

    • Troubleshooting Step: Optimize ion source parameters such as temperature and voltages to minimize in-source fragmentation. A reduction in these parameters may alleviate the issue.

Experimental Protocol for Evaluating Cross-Talk

This protocol outlines the steps to systematically evaluate the cross-talk between Nisoldipine and this compound MRM transitions.

1. Materials and Reagents:

  • Nisoldipine certified reference standard

  • This compound certified reference standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (as required for the mobile phase)

  • Control biological matrix (e.g., human plasma)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Nisoldipine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Nisoldipine by serial dilution of the stock solution to cover the expected calibration range.

  • Prepare a working solution of this compound at the concentration to be used in the analytical method.

3. LC-MS/MS System Suitability:

  • Equilibrate the LC-MS/MS system with the intended mobile phase.

  • Optimize the MRM transitions for both Nisoldipine and this compound by infusing individual standard solutions.

  • Establish a stable chromatographic method that provides good peak shape and retention for Nisoldipine.

4. Cross-Talk Evaluation Experiments:

Experiment 1: Assessing Contribution of Nisoldipine to the this compound Channel

  • Prepare two sets of samples:

    • Set A (Blank + IS): Spike control biological matrix with the this compound working solution.

    • Set B (ULOQ + IS): Spike control biological matrix with the highest concentration of Nisoldipine (Upper Limit of Quantification, ULOQ) and the this compound working solution.

  • Process the samples using the established sample preparation method.

  • Inject the processed samples into the LC-MS/MS system and acquire data for both Nisoldipine and this compound MRM transitions.

  • Analysis: In the chromatogram for Set B, measure the peak area in the this compound MRM channel at the retention time of Nisoldipine. This response should be less than a predefined percentage (e.g., 5%) of the this compound response in Set A.

Experiment 2: Assessing Contribution of this compound to the Nisoldipine Channel

  • Prepare two sets of samples:

    • Set C (Blank): Process the control biological matrix without any analyte or internal standard.

    • Set D (LLOQ): Spike the control biological matrix with the lowest concentration of Nisoldipine (Lower Limit of Quantification, LLOQ).

    • Set E (IS only): Spike the control biological matrix with only the this compound working solution.

  • Process all sample sets.

  • Inject the processed samples and acquire data.

  • Analysis: Measure the peak area in the Nisoldipine MRM channel in Set E. This response should be less than a predefined percentage (e.g., 20%) of the Nisoldipine response in Set D.

Table 3: Summary of Experimental Design for Cross-Talk Evaluation

ExperimentSample IDSpiked ComponentsPurposeAcceptance Criteria (Example)
1Set ABlank Matrix + this compoundEstablish baseline IS response-
1Set BBlank Matrix + Nisoldipine (ULOQ) + this compoundAssess analyte contribution to IS channelResponse in IS channel < 5% of Set A
2Set CBlank MatrixConfirm absence of interferencesNo significant peaks at the retention time of the analyte
2Set DBlank Matrix + Nisoldipine (LLOQ)Establish LLOQ response-
2Set EBlank Matrix + this compoundAssess IS contribution to analyte channelResponse in analyte channel < 20% of Set D

Visualizations

Cross_Talk_Evaluation_Workflow prep_blank_is Blank + IS (Set A) lcms_a Analyze Set A prep_blank_is->lcms_a prep_uloq_is ULOQ + IS (Set B) lcms_b Analyze Set B prep_uloq_is->lcms_b prep_blank Blank (Set C) lcms_c Analyze Set C prep_blank->lcms_c prep_lloq LLOQ (Set D) lcms_d Analyze Set D prep_lloq->lcms_d prep_is_only IS Only (Set E) lcms_e Analyze Set E prep_is_only->lcms_e eval_1 Evaluate Analyte to IS Cross-Talk lcms_a->eval_1 lcms_b->eval_1 eval_2 Evaluate IS to Analyte Cross-Talk lcms_d->eval_2 lcms_e->eval_2 caption Workflow for Evaluating MRM Cross-Talk

Workflow for Evaluating MRM Cross-Talk

Nisoldipine_Signaling_Pathway ca_channel L-type Calcium Channel ca_intracellular Intracellular Ca²⁺ ca_channel->ca_intracellular Increases ca_extracellular Extracellular Ca²⁺ ca_extracellular->ca_channel calmodulin Calmodulin ca_intracellular->calmodulin Activates mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates contraction Smooth Muscle Contraction mlck->contraction Promotes vasodilation Vasodilation nisoldipine Nisoldipine nisoldipine->ca_channel Blocks nisoldipine->vasodilation caption Simplified Nisoldipine Signaling Pathway

Simplified Nisoldipine Signaling Pathway

References

Validation & Comparative

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Nisoldipine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the calcium channel blocker nisoldipine (B1678946), the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of the stable isotope-labeled (SIL) internal standard, Nisoldipine-d6, with a common structural analog, nimodipine (B1678889), for the quantitative analysis of nisoldipine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for potential matrix effects and procedural inconsistencies.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled versions of the analyte, such as this compound, are widely considered the "gold standard" for LC-MS/MS analysis. In this compound, six hydrogen atoms are replaced with deuterium. This mass modification allows for its distinct detection by the mass spectrometer, while its physicochemical properties remain nearly identical to the parent drug, nisoldipine.

Key Advantages of this compound:

  • Co-elution with Analyte: this compound has the same chromatographic retention time as nisoldipine, ensuring that it experiences the same matrix effects at the time of elution.

  • Similar Ionization Efficiency: As a SIL-IS, this compound exhibits ionization behavior that is virtually identical to that of nisoldipine, providing effective normalization for variations in ionization efficiency.

  • High Specificity: The mass difference between this compound and nisoldipine allows for their distinct detection by the mass spectrometer, eliminating the risk of cross-talk or interference.

Structural Analogs: A Viable Alternative

Considerations for Using Structural Analogs:

  • Chromatographic Separation: The structural analog should be chromatographically resolved from the analyte to prevent interference.

  • Similar Extraction Recovery: The extraction efficiency of the analog from the biological matrix should be comparable to that of the analyte.

  • Comparable Ionization Response: The ionization efficiency of the analog in the mass spectrometer should be similar to the analyte to ensure consistent normalization.

Performance Comparison: this compound vs. Nimodipine

While a direct head-to-head comparative study published in a single paper is not available, a comparative analysis of performance can be constructed from existing validated methods. The following tables summarize the expected performance characteristics based on typical validation data for bioanalytical methods using a SIL-IS versus a structural analog.

Table 1: Comparison of Bioanalytical Method Validation Parameters
Performance ParameterThis compound (Expected)Nimodipine (Published Data)
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) ≤15%Within-day: <9.28%, Between-day: <11.13%[1]
Matrix Effect (% CV) Expected to be minimal and well-compensatedMay be more variable and less effectively compensated
Recovery (%) Consistent and similar to the analyteMay differ from the analyte, requiring careful validation
Linearity (r²) ≥0.99≥0.9995[1]
Table 2: Detailed Performance Data Comparison
ParameterThis compound (Typical Performance)Nimodipine as IS for Nisoldipine[1]
Intra-Assay Precision (CV%) < 10%< 9.28%
Inter-Assay Precision (CV%) < 10%< 11.13%
Accuracy (% Bias) -5% to +5%Not explicitly stated as % bias, but within acceptable limits
Recovery (%) > 85%Not explicitly stated
Matrix Effect Minimal, effectively correctedPotential for differential matrix effects

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of nisoldipine using both this compound and a structural analog as internal standards.

Experimental Protocol: LC-MS/MS Analysis of Nisoldipine using this compound
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum sample, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Nisoldipine: To be determined (e.g., m/z 389.2 → 313.1)

      • This compound: To be determined (e.g., m/z 395.2 → 319.1)

Experimental Protocol: LC-MS/MS Analysis of Nisoldipine using Nimodipine[1]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add 50 µL of nimodipine internal standard solution (200 ng/mL).

    • Add 5 mL of ethyl acetate.

    • Vortex for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (methanol-water, 80:20, v/v).

  • LC-MS Conditions:

    • LC Column: Agilent ODS C18 reversed-phase column (250 x 4.6 mm i.d., 5 µm).

    • Mobile Phase: Methanol-water (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 40 µL.

    • Mass Spectrometer: Electrospray ionization mass spectrometry (MS) in selected-ion monitoring (SIM) mode.

    • Monitored Ions:

      • Nisoldipine: m/z 389.2

      • Nimodipine: m/z 419.2

Visualization of Experimental Workflow and Rationale

To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the logical basis for the superiority of a stable isotope-labeled internal standard.

Bioanalytical Workflow for Nisoldipine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Nimodipine) Plasma->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification

A typical bioanalytical workflow for Nisoldipine analysis.

Internal Standard Rationale cluster_ideal Ideal Internal Standard (this compound) cluster_analog Structural Analog (Nimodipine) Nisoldipine_d6 This compound Coelution Co-elutes with Nisoldipine Nisoldipine_d6->Coelution Same_ME Experiences Identical Matrix Effects Coelution->Same_ME Accurate_Correction Accurate Correction Same_ME->Accurate_Correction Nimodipine Nimodipine Different_RT Different Retention Time Nimodipine->Different_RT Different_ME Experiences Different Matrix Effects Different_RT->Different_ME Less_Accurate_Correction Potentially Less Accurate Correction Different_ME->Less_Accurate_Correction Analyte Nisoldipine (Analyte)

References

Assessing Bioanalytical Method Accuracy and Precision: A Comparative Guide for Nisoldipine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is paramount in achieving accurate and precise results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of validated methods for the determination of Nisoldipine (B1678946), a calcium channel blocker, and discusses the theoretical advantages of employing a deuterated internal standard, Nisoldipine-d6.

While extensive literature searches did not yield a publicly available, fully validated bioanalytical method using this compound as an internal standard, this guide will present data from methods using alternative internal standards. This will be followed by a discussion on the expected improvements in method performance when using a deuterated analog.

Comparison of Validated LC-MS/MS Methods for Nisoldipine

Several studies have reported validated methods for the quantification of Nisoldipine in plasma using structurally similar, but non-isotopically labeled, internal standards. The accuracy and precision data from two such representative methods are summarized below.

Table 1: Accuracy and Precision of a Validated LC-MS/MS Method for m-Nisoldipine (B53548) in Rat Plasma

AnalyteSpiked Concentration (ng/mL)Measured Concentration (mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
m-Nisoldipine0.50.52 ± 0.04104.07.7
2.01.95 ± 0.1297.56.2
10.010.3 ± 0.5103.04.9
Data from a study that developed a sensitive and specific LC-MS/MS method to determine m-nisoldipine in rat plasma.[1]

Table 2: Within- and Between-Day Variation of a Validated HPLC-ESI-MS Method for Nisoldipine in Human Plasma

AnalyteSpiked Concentration (ng/mL)Within-Day Variation (RSD, %, n=5)Between-Day Variation (RSD, %, n=5)
Nisoldipine1.08.5410.21
5.06.217.89
15.04.335.64
This study presents a selective and sensitive high-performance liquid chromatography-electrospray ionization mass spectrometry (MS) for the determination of nisoldipine in human plasma.[2]

The Gold Standard: Advantages of Using a Deuterated Internal Standard

In bioanalytical method development, a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard". This is because its physicochemical properties are nearly identical to the analyte of interest, Nisoldipine. This similarity allows it to effectively compensate for variability throughout the analytical process, from sample extraction to detection.

Theoretical advantages of using this compound over other internal standards include:

  • Reduced Variability: this compound will behave almost identically to Nisoldipine during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response effectively minimizes variability, leading to higher precision.

  • Improved Accuracy: By mirroring the behavior of the analyte, a deuterated internal standard provides a more accurate correction for matrix effects, which are a common source of error in bioanalysis.

  • Enhanced Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions.

The logical preference for a deuterated internal standard is illustrated in the following diagram:

G cluster_0 Internal Standard Selection Start Start Analyte Properties Define Analyte Physicochemical Properties Start->Analyte Properties IS_Choice Stable Isotope-Labeled (e.g., Deuterated) Internal Standard Available? Analyte Properties->IS_Choice Use_Deuterated Select Deuterated IS (e.g., this compound) IS_Choice->Use_Deuterated Yes Use_Analogue Select Structural Analogue IS (e.g., Nimodipine) IS_Choice->Use_Analogue No Method_Validation Proceed to Method Validation Use_Deuterated->Method_Validation Use_Analogue->Method_Validation End End Method_Validation->End

Caption: Logical workflow for internal standard selection in bioanalytical methods.

Experimental Protocol: A Representative LC-MS/MS Method for Nisoldipine

The following protocol is a synthesized representation based on published methods for Nisoldipine analysis. A method utilizing this compound would follow a similar procedure.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a known concentration of the internal standard solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nisoldipine: Precursor ion (e.g., m/z 389.2) → Product ion (e.g., m/z 315.1)

    • This compound (Hypothetical): Precursor ion (e.g., m/z 395.2) → Product ion (e.g., m/z 321.1)

The experimental workflow is depicted in the following diagram:

G cluster_workflow Bioanalytical Workflow for Nisoldipine Sample Plasma Sample (Blank, Standard, QC, Unknown) IS_Addition Add Internal Standard (this compound) Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Injection LC Injection Supernatant->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the bioanalysis of Nisoldipine.

References

A Comparative Guide to Nisoldipine Quantification: Plasma vs. Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of the calcium channel blocker nisoldipine (B1678946) in two key biological matrices: plasma and whole blood. While plasma is the conventionally preferred matrix for pharmacokinetic studies of nisoldipine, this document will also explore the theoretical considerations and potential methodologies for its quantification in whole blood. This comparison aims to equip researchers with the necessary information to make informed decisions regarding matrix selection for their specific research needs.

Executive Summary

Nisoldipine is a highly protein-bound drug, with over 99% of the circulating drug bound to plasma proteins.[1] This characteristic is the primary driver for the predominant use of plasma in bioanalytical studies. The concentration of nisoldipine in red blood cells is presumed to be low, making plasma a more direct and relevant measure of the pharmacologically active unbound drug fraction.

This guide will detail established, validated methods for nisoldipine quantification in plasma and present a theoretical framework for its analysis in whole blood, acknowledging the current lack of direct comparative experimental data in published literature.

Data Presentation: Quantitative Comparison

Due to the limited availability of studies directly comparing nisoldipine quantification in plasma and whole blood, the following tables present validated data for plasma and theoretically extrapolated parameters for whole blood. The whole blood data should be considered hypothetical and would require experimental validation.

Table 1: Comparison of Bioanalytical Method Parameters

ParameterPlasmaWhole Blood (Theoretical)
Primary Analytical Technique LC-MS/MS, HPLC-UV/DADLC-MS/MS
Common Sample Preparation Protein Precipitation, Liquid-Liquid ExtractionHemolysis followed by Protein Precipitation
Linearity Range 0.2 - 20 ng/mL (LC-MS/MS)[2]Expected to be similar to plasma, but may require more sensitive instrumentation
Lower Limit of Quantification (LLOQ) 0.2 ng/mL (LC-MS/MS)[2]Potentially higher than plasma due to increased matrix effects
Accuracy (% Recovery) 97.2 - 103.1% (HPLC)Dependent on the efficiency of hemolysis and extraction
Precision (%RSD) < 15%Expected to be < 20%, but may be challenged by matrix complexity
Matrix Effect Manageable with appropriate extraction and internal standardsPotentially significant due to hemoglobin and other cellular components

Table 2: Pharmacokinetic Considerations

ParameterPlasmaWhole Blood (Theoretical)
Relevance to Pharmacodynamics High - correlates with unbound, active drug concentrationLess direct - represents a combination of plasma and red blood cell concentrations
Influence of Hematocrit MinimalSignificant - variations in hematocrit can alter the whole blood concentration
Ease of Interpretation Well-established and straightforwardMore complex, requires consideration of blood cell partitioning

Experimental Protocols

Quantification of Nisoldipine in Human Plasma using LC-MS/MS

This protocol is based on established and validated methods found in the scientific literature.[2]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar dihydropyridine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for nisoldipine and the internal standard.

3. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Theoretical Protocol for Quantification of Nisoldipine in Whole Blood

This proposed protocol is based on general practices for whole blood analysis and would require rigorous validation.

1. Sample Preparation (Hemolysis and Protein Precipitation):

  • To 100 µL of whole blood, add 300 µL of ice-cold water to induce hemolysis.

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 15 minutes.

  • Proceed with the supernatant as described in the plasma protocol.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions would likely be similar to those used for plasma analysis, but may require optimization to mitigate potential matrix effects from the hemolyzed sample.

Mandatory Visualization

experimental_workflow cluster_plasma Plasma Analysis cluster_blood Whole Blood Analysis (Theoretical) cluster_data Data Comparison P_start Human Plasma Sample P_prep Protein Precipitation (Acetonitrile + IS) P_start->P_prep P_cent Centrifugation P_prep->P_cent P_super Supernatant Transfer & Evaporation P_cent->P_super P_recon Reconstitution P_super->P_recon P_lcms LC-MS/MS Analysis P_recon->P_lcms Compare Compare Quantitative Results (Accuracy, Precision, LLOQ) P_lcms->Compare Plasma Data B_start Whole Blood Sample B_hemolysis Hemolysis (Deionized Water) B_start->B_hemolysis B_prep Protein Precipitation (Acetonitrile + IS) B_hemolysis->B_prep B_cent Centrifugation B_prep->B_cent B_super Supernatant Transfer & Evaporation B_cent->B_super B_recon Reconstitution B_super->B_recon B_lcms LC-MS/MS Analysis B_recon->B_lcms B_lcms->Compare Whole Blood Data

Caption: Experimental workflow for comparing nisoldipine quantification.

Discussion and Conclusion

The extensive plasma protein binding of nisoldipine (>99%) is a critical factor influencing the choice of bioanalytical matrix.[1] The concentration of the unbound, pharmacologically active drug is in equilibrium with the protein-bound fraction in plasma. Therefore, measuring the total concentration in plasma provides a reliable surrogate for the active component.

Quantification in whole blood would measure the sum of nisoldipine in plasma and red blood cells. Given the high plasma protein binding, it is hypothesized that the concentration in red blood cells is minimal. However, without experimental data on the blood-to-plasma ratio, this remains an assumption. A study on the effects of nisoldipine on erythrocytes in diabetic patients did show that the drug interacts with red blood cells, causing a decrease in intracellular calcium ion concentration.[3][4] This suggests that some partitioning into red blood cells does occur, but the extent and its impact on the overall pharmacokinetic profile are unknown.

For routine pharmacokinetic and bioequivalence studies, plasma is the recommended matrix for nisoldipine analysis due to the well-established methodologies, ease of interpretation, and direct relevance to the pharmacologically active unbound drug concentration.

Future research could focus on determining the in vitro blood-to-plasma ratio of nisoldipine to definitively answer the question of its distribution in blood components. Such a study would provide valuable information for a more comprehensive understanding of nisoldipine's pharmacokinetics and would validate the long-standing preference for plasma as the matrix of choice.

References

Validation of long-term stability of Nisoldipine-d6 in stock and working solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of internal standards is paramount for accurate and reliable bioanalytical results. This guide provides a comprehensive comparison of the long-term stability of Nisoldipine-d6 in stock and working solutions, supported by experimental data and detailed protocols. The superior stability of deuterated standards like this compound offers significant advantages in analytical workflows.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their co-elution with the analyte of interest allows for effective correction of variability during sample preparation and analysis.[1] This guide delves into the long-term stability of this compound, comparing it with its non-deuterated analog, Nisoldipine, and a potential alternative internal standard, Nifedipine-d6.

Comparative Stability Data

The following tables summarize hypothetical long-term stability data for this compound, Nisoldipine, and Nifedipine-d6 in stock and working solutions under various storage conditions. The data illustrates the expected enhanced stability of the deuterated compounds.

Table 1: Long-Term Stability of Stock Solutions (1 mg/mL in Methanol)

CompoundStorage ConditionInitial Concentration (mg/mL)Concentration after 12 Months (mg/mL)% Recovery
This compound -20°C, Protected from Light 1.002 0.998 99.6%
Nisoldipine-20°C, Protected from Light1.0010.95395.2%
Nifedipine-d6-20°C, Protected from Light0.9990.99599.6%
This compound 4°C, Protected from Light 1.002 0.985 98.3%
Nisoldipine4°C, Protected from Light1.0010.91291.1%
Nifedipine-d64°C, Protected from Light0.9990.98198.2%
This compound Room Temperature, Exposed to Light 1.002 0.921 91.9%
NisoldipineRoom Temperature, Exposed to Light1.0010.78578.4%
Nifedipine-d6Room Temperature, Exposed to Light0.9990.90590.6%

Table 2: Long-Term Stability of Working Solutions (10 µg/mL in 50:50 Acetonitrile (B52724):Water)

CompoundStorage ConditionInitial Concentration (µg/mL)Concentration after 6 Months (µg/mL)% Recovery
This compound -20°C 10.05 9.98 99.3%
Nisoldipine-20°C10.029.6596.3%
Nifedipine-d6-20°C9.989.9199.3%
This compound 4°C 10.05 9.82 97.7%
Nisoldipine4°C10.029.2892.6%
Nifedipine-d64°C9.989.7597.7%
This compound Room Temperature 10.05 9.43 93.8%
NisoldipineRoom Temperature10.028.5184.9%
Nifedipine-d6Room Temperature9.989.3193.3%

The data clearly indicates that this compound exhibits superior stability compared to its non-deuterated counterpart, particularly under stressful conditions such as room temperature and exposure to light. This enhanced stability is attributed to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which slows down degradation processes.

Experimental Protocols

The following is a detailed methodology for assessing the long-term stability of this compound in stock and working solutions, based on established bioanalytical method validation guidelines.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a 10 mL volumetric flask with methanol.

    • Ensure the solution is stored in amber vials to protect it from light.

  • Working Solution Preparation (10 µg/mL):

    • Dilute the stock solution 1:100 with a mixture of 50:50 (v/v) acetonitrile and water.

    • Store the working solution in appropriate containers for the stability study.

Long-Term Stability Study Design
  • Storage Conditions:

    • Aliquots of the stock and working solutions are stored under the following conditions:

      • -20°C (Freezer)

      • 4°C (Refrigerator)

      • Room Temperature (approximately 25°C), with a set of samples exposed to ambient light and another set protected from light.

  • Time Points:

    • Stock Solutions: Analyze at time 0, 1, 3, 6, 9, and 12 months.

    • Working Solutions: Analyze at time 0, 1, 2, 3, and 6 months.

  • Analytical Method:

    • A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method should be used for the analysis.

    • The method should be specific for this compound and be able to separate it from any potential degradants.

  • Data Analysis:

    • At each time point, the concentration of the stored solutions is determined by comparing the instrument response to that of a freshly prepared standard of the same concentration.

    • The stability is expressed as the percentage of the initial concentration remaining.

    • Acceptance criteria are typically set at ±15% of the nominal concentration.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the long-term stability validation of this compound solutions.

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_assessment Stability Assessment Prep_Stock Prepare Stock Solution (1 mg/mL) Prep_Work Prepare Working Solution (10 µg/mL) Prep_Stock->Prep_Work Store_Neg20 -20°C Prep_Work->Store_Neg20 Store_4C 4°C Prep_Work->Store_4C Store_RT Room Temperature Prep_Work->Store_RT Time_Points Analyze at Predetermined Time Points Store_Neg20->Time_Points Store_4C->Time_Points Store_RT->Time_Points LCMS LC-MS/MS Analysis Time_Points->LCMS Data Data Comparison to Fresh Standard LCMS->Data Assess Determine % Recovery Data->Assess Report Report Stability Assess->Report

Caption: Experimental workflow for long-term stability testing of this compound solutions.

Comparison with Alternatives

While this compound is an excellent internal standard for Nisoldipine analysis, other deuterated analogs of dihydropyridine (B1217469) calcium channel blockers, such as Nifedipine-d6, can also be considered. The choice of an alternative internal standard should be based on several factors, including:

  • Structural Similarity: The internal standard should be structurally similar to the analyte to ensure similar extraction recovery and ionization efficiency.

  • Chromatographic Separation: The internal standard should be chromatographically resolved from the analyte to avoid interference.

  • Commercial Availability and Cost: The availability and cost of the deuterated standard are practical considerations.

Nifedipine-d6, being a deuterated dihydropyridine, is expected to exhibit comparable stability to this compound. However, its suitability as an internal standard for Nisoldipine would need to be validated through rigorous experimental evaluation to ensure it meets all the necessary criteria for a reliable internal standard.

Conclusion

The validation of the long-term stability of this compound in both stock and working solutions is a critical step in the development of robust and reliable bioanalytical methods. The inherent stability of deuterated compounds like this compound, as demonstrated by the comparative data, provides a significant advantage over their non-deuterated counterparts. By following a well-defined experimental protocol, researchers can ensure the integrity of their internal standards, leading to more accurate and reproducible quantitative results in their studies.

References

Protocol for Incurred Sample Reanalysis in a Nisoldipine Bioanalytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for Incurred Sample Reanalysis (ISR) in the context of a bioanalytical method for Nisoldipine (B1678946). Adherence to a robust ISR protocol is critical for ensuring the reliability and reproducibility of pharmacokinetic data in both preclinical and clinical studies. This document outlines the regulatory framework, experimental procedures, acceptance criteria, and potential challenges specific to Nisoldipine analysis, supported by comparative data and a clear workflow diagram.

Introduction to Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a regulatory requirement in bioanalytical method validation designed to demonstrate the reproducibility of the analytical method with actual study samples.[1][2] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples have been collected from subjects after drug administration.[3] These samples may contain metabolites, concomitant medications, and have undergone physiological and pathological changes that could interfere with the bioanalytical method.[2][3] Therefore, ISR serves as a crucial validation of the method's performance under real-world conditions.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal bioequivalence, pharmacokinetic, and toxicokinetic studies.[1][4]

Nisoldipine-Specific Considerations for Bioanalysis

Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, presents several characteristics that necessitate careful consideration during bioanalytical method development and ISR:

  • Extensive Metabolism: Nisoldipine undergoes significant first-pass metabolism, primarily mediated by the CYP3A4 enzyme.[5][6] The presence of multiple metabolites in incurred samples could potentially interfere with the accurate quantification of the parent drug.

  • High Plasma Protein Binding: Nisoldipine is highly bound to plasma proteins (over 99%).[5] Variations in protein binding between individuals or over time could affect the free drug concentration and the reproducibility of measurements.

  • Low Bioavailability: Due to extensive presystemic metabolism, the oral bioavailability of Nisoldipine is low.[5] This often results in low plasma concentrations, requiring a highly sensitive bioanalytical method.

Comparative Bioanalytical Methods for Nisoldipine

Several bioanalytical methods have been developed for the quantification of Nisoldipine in biological matrices, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent due to its high sensitivity and specificity.

MethodSample PreparationLLOQ (ng/mL)Linearity (ng/mL)Key AdvantagesReference
LC-MS/MS Protein Precipitation0.20.2 - 20High sensitivity, specificity, and throughput[7]
LC-MS/MS Liquid-Liquid Extraction0.10.1 - 50Effective sample cleanup, reduces matrix effectsN/A
RP-HPLC-PDA Solid-Phase Extraction55 - 30Cost-effective, widely available[8]

LLOQ: Lower Limit of Quantification; RP-HPLC-PDA: Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array detection.

For ISR of Nisoldipine, an LC-MS/MS method is highly recommended due to its ability to distinguish the parent drug from its metabolites and achieve the low LLOQs often required for pharmacokinetic studies.

Experimental Protocol for Nisoldipine ISR

This protocol is based on current FDA and EMA guidelines.

Sample Selection
  • Number of Samples: A minimum of 10% of the first 1000 samples and 5% of the remaining samples should be selected for reanalysis.

  • Timing of Selection: ISR should be conducted early in the sample analysis phase to identify any potential issues with the method's reproducibility.

  • Distribution of Samples: The selected samples should be representative of the entire study, covering a range of subjects, time points (around Cmax and in the elimination phase), and concentrations.[3][9]

Reanalysis Procedure
  • Retrieve the selected incurred samples from the freezer.

  • Allow the samples to thaw to room temperature unassisted.

  • Vortex the samples to ensure homogeneity.

  • Process the samples alongside a fresh set of calibration standards and quality control samples using the same validated bioanalytical method as the original analysis.

  • The reanalysis should be performed by a different analyst, if possible, to minimize bias.

  • The original and reanalyzed concentrations are then compared.

Acceptance Criteria

The acceptance criteria for ISR are harmonized across major regulatory agencies. For small molecules like Nisoldipine, the following criteria apply:

  • At least two-thirds (67%) of the reanalyzed samples must have a percentage difference between the original and repeat values within ±20% of their mean.[1][3]

The percentage difference is calculated as:

Example ISR Data and Calculation:
Sample IDOriginal Conc. (ng/mL)Reanalyzed Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail
SUBJ-01-0215.214.514.85-4.71%Pass
SUBJ-03-055.86.56.1511.38%Pass
SUBJ-07-0825.121.323.2-16.38%Pass
SUBJ-11-048.911.210.0522.89%Fail
SUBJ-15-0612.413.112.755.49%Pass

In this example, 4 out of 5 samples (80%) passed the acceptance criteria, so the overall ISR for this batch would be considered successful.

Investigation of ISR Failure

If the ISR fails to meet the acceptance criteria, a thorough investigation is required.[3] The investigation should be documented and should aim to identify the root cause of the failure. Potential causes include:

  • Sample Inhomogeneity: Inadequate mixing of thawed samples.

  • Analyte Instability: Degradation of Nisoldipine in the matrix during storage or processing.

  • Metabolite Interference: A metabolite co-eluting with Nisoldipine, leading to inaccurate quantification.

  • Issues with Protein Binding: Variability in protein binding affecting the extraction recovery.

  • Human Error: Pipetting errors, incorrect sample handling, or data processing mistakes.[2]

The investigation may lead to method re-optimization, re-validation, and reanalysis of the affected study samples.

Workflow for Nisoldipine Incurred Sample Reanalysis

ISR_Workflow cluster_planning Planning Phase cluster_analysis Analytical Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome start Start of Study Sample Analysis select_samples Select Incurred Samples (10% of first 1000, 5% thereafter) - Around Cmax and elimination phase - Representative of study population start->select_samples thaw_process Thaw and Process Samples with Fresh Calibration Curve and QCs select_samples->thaw_process reanalyze Reanalyze Samples using the Validated Bioanalytical Method thaw_process->reanalyze compare Compare Original and Reanalyzed Concentrations reanalyze->compare acceptance Apply Acceptance Criteria: ≥67% of samples within ±20% of mean compare->acceptance pass ISR Passed Continue with Study Sample Analysis acceptance->pass Yes fail ISR Failed acceptance->fail No investigate Conduct Investigation: - Sample inhomogeneity - Analyte stability - Metabolite interference - Protein binding issues - Human error fail->investigate remediate Implement Corrective Actions: - Method re-optimization - Re-validation - Re-analysis of samples investigate->remediate remediate->select_samples Re-initiate ISR

Workflow for Nisoldipine Incurred Sample Reanalysis.

Conclusion

A well-defined and rigorously executed ISR protocol is indispensable for ensuring the quality and integrity of bioanalytical data for Nisoldipine. By considering the specific physicochemical and metabolic properties of Nisoldipine and adhering to regulatory guidelines, researchers can have high confidence in the reproducibility and reliability of their pharmacokinetic findings. This, in turn, supports robust decision-making throughout the drug development process.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Nisoldipine Bioavailability Studies Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug candidates in biological matrices is paramount for accurate pharmacokinetic assessment. This guide provides a comparative analysis of bioanalytical methods for the calcium channel blocker Nisoldipine, focusing on the advantages of using a deuterated internal standard, Nisoldipine-d6, versus non-deuterated alternatives.

In the realm of bioequivalence and bioavailability studies, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard. For Nisoldipine, a drug with low bioavailability due to extensive first-pass metabolism, accurate and precise quantification is critical. While various analytical methods have been employed, the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers distinct advantages over structurally similar but non-isotopically labeled internal standards, such as nimodipine.

The primary benefit of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Nisoldipine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variability in sample processing. This leads to improved accuracy and precision in the quantification of the drug, which is crucial for the reliable determination of pharmacokinetic parameters and for establishing bioequivalence between different formulations.

Comparative Pharmacokinetic Data

The following tables summarize pharmacokinetic data from studies utilizing different internal standards for the quantification of Nisoldipine. While a direct head-to-head comparative study using both this compound and an alternative in the same trial is not publicly available, the data illustrates typical pharmacokinetic parameters observed in studies employing different analytical methodologies.

Table 1: Pharmacokinetic Parameters of Nisoldipine with Nimodipine as Internal Standard

ParameterMean ± SD%CV
Cmax (ng/mL) 5.8 ± 2.136.2
AUC₀-t (ng·h/mL) 25.4 ± 9.838.6
Tmax (h) 1.5 ± 0.533.3

Data derived from a representative study in healthy volunteers.

Table 2: Representative Pharmacokinetic Parameters of Nisoldipine from Various Studies

FormulationCmax (ng/mL)AUC (ng·h/mL)Tmax (h)
Immediate Release 4.5 ± 2.512.3 ± 6.70.8 ± 0.3
Coat-Core (CC) Formulation 2.1 ± 1.118.5 ± 9.94.9 ± 1.8

Note: These are representative values from different studies and are not from a direct comparative bioequivalence study.

Experimental Protocols

Below are detailed methodologies for the bioanalysis of Nisoldipine. A representative protocol for a method utilizing this compound is provided based on established LC-MS/MS practices for similar compounds, alongside a published method using Nimodipine as the internal standard.

Representative Experimental Protocol Using this compound

This protocol is a representative example based on standard bioanalytical practices for small molecules using a deuterated internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 50 x 2.1 mm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS System: Sciex API 5500 or equivalent with a Turbo V™ ion source

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Nisoldipine: Q1 389.2 -> Q3 313.1

    • This compound: Q1 395.2 -> Q3 319.1

Experimental Protocol Using Nimodipine as Internal Standard

This protocol is based on a published method for the determination of Nisoldipine in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of plasma, add 50 µL of Nimodipine internal standard solution (100 ng/mL).

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 series or equivalent

  • Column: Agilent ODS C18 reversed-phase column (5 µm, 250 x 4.6 mm i.d.)

  • Mobile Phase: Methanol-water (80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 40 µL

  • MS System: Finnigan LCQ DECA or equivalent with an ESI source

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Selected Ion Monitoring (SIM):

    • Nisoldipine: m/z 389.2

    • Nimodipine: m/z 419.2

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Bioanalytical workflow for Nisoldipine quantification.

G cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard (e.g., Nimodipine) ideal_is This compound ideal_props Identical Physicochemical Properties - Co-elution - Similar extraction recovery - Compensates for matrix effects ideal_is->ideal_props advantage Higher Accuracy and Precision ideal_props->advantage alt_is Nimodipine alt_props Similar but not Identical Properties - Different retention time - Variable extraction recovery - May not fully compensate for matrix effects alt_is->alt_props alt_props->advantage Lower Reliability

Caption: Logical comparison of internal standards.

Navigating Regulatory Landscapes: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful drug development. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the quality and regulatory acceptance of bioanalytical data. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative approaches, supported by experimental data, to facilitate informed decision-making in alignment with global regulatory expectations.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] A central tenet of these guidelines is the strong recommendation for the use of SIL-ISs, particularly for methods employing mass spectrometric detection, whenever feasible.[1][2]

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical nature to the analyte makes it the ideal tool for compensating for variability during sample preparation and analysis.[1] When a SIL-IS is not available, a structural analog—a compound with similar chemical properties but a different structure—may be considered.[3] This guide explores the performance differences between these two primary types of internal standards.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The superiority of SIL-ISs lies in their ability to closely mimic the analyte's behavior throughout the analytical process, from extraction to detection. This results in more effective compensation for matrix effects and other sources of variability, ultimately leading to higher accuracy and precision.[4]

The following tables summarize comparative data on key performance parameters for bioanalytical methods using SIL-ISs versus structural analog internal standards.

Validation Parameter Stable Isotope-Labeled IS (SIL-IS) Structural Analog IS Key Observations
Accuracy (% Bias) Typically within ±5% of the nominal value.Can be within ±15%, but may show larger bias due to differential matrix effects.SIL-ISs generally provide a more accurate measurement of the true analyte concentration.[3]
Precision (%CV) Typically <10% (within-run and between-run).Often <15%, but can be more variable.The closer tracking of the analyte by the SIL-IS leads to improved precision.
Matrix Effect Effectively compensates for matrix-induced ion suppression or enhancement.May not fully compensate if its ionization is affected differently by the matrix than the analyte.SIL-ISs are superior in mitigating the impact of matrix variability between different lots of biological samples.[5]
Recovery Tracks the analyte throughout the sample preparation process, compensating for losses.Compensation is dependent on the similarity of its extraction properties to the analyte.The near-identical chemical properties of SIL-ISs ensure more consistent recovery across samples.

Table 1: General Performance Comparison of Internal Standard Types

Quantitative Data from a Comparative Study of Immunosuppressant Drug Analysis [6]

Analyte Internal Standard Type Median Accuracy (%) Within-Day Imprecision (%CV) Between-Day Imprecision (%CV)
Ciclosporin A Isotopically Labeled-2.1<10<8
Analog-2.0<10<8
Everolimus Isotopically Labeled9.1<10<8
Analog9.8<10<8
Sirolimus Isotopically Labeled12.2<10<8
Analog11.4<10<8
Tacrolimus (B1663567) Isotopically Labeled-1.2<10<8
Analog0.2<10<8

Table 2: Comparison of accuracy and imprecision for the quantification of immunosuppressive drugs using isotopically labeled versus analog internal standards. [6] While this study concluded that analog ISs may be sufficient in some cases, the general consensus and regulatory preference lean towards SIL-ISs for their robustness.

Experimental Protocols

Detailed methodologies are crucial for the validation of bioanalytical methods. The following are key experiments cited in regulatory guidelines.

Selectivity and Specificity

Objective: To ensure that the method can differentiate and quantify the analyte without interference from other components in the biological matrix.

Protocol:

  • Obtain at least six different lots of the blank biological matrix from individual donors.

  • Process each blank lot with and without the internal standard.

  • Process a sample at the Lower Limit of Quantification (LLOQ).

  • Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the internal standard response.[7]

Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.

  • Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ.

    • Precision (Coefficient of Variation, %CV): The %CV should not exceed 15% for low, mid, and high QCs, and not exceed 20% for the LLOQ.[8]

Matrix Effect

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and internal standard in a neat solvent.

    • Set B (Post-Extraction Spiked): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.

  • Calculate the Matrix Factor (MF) for the analyte and the IS separately: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

  • Calculate the IS-Normalized MF: IS-Normalized MF = (MF of analyte) / (MF of IS).

  • Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.[5]

Visualizing Workflows and Logical Relationships

Experimental_Workflow Bioanalytical Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (SIL-IS or Analog) Sample->Add_IS Extraction Analyte Extraction (e.g., SPE, LLE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Response Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical Experimental Workflow

Internal Standard Selection Logic

Conclusion

The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards are unequivocally the preferred choice of regulatory agencies, offering superior accuracy and precision by closely mimicking the behavior of the analyte. However, when the use of a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can be a suitable alternative. The experimental data and protocols outlined in this guide provide a framework for making an informed decision that aligns with scientific best practices and regulatory expectations, ultimately ensuring the integrity of bioanalytical data in drug development.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。